molecular formula C8H10N2O B567826 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 1243415-14-6

4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B567826
CAS No.: 1243415-14-6
M. Wt: 150.181
InChI Key: NKPXFSLXXRPFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 1243415-14-6) is a high-value dihydropyrrolopyrazinone heterocycle of significant interest in medicinal chemistry and drug discovery. This scaffold is a core structural motif found in a wide range of bioactive marine alkaloids, such as longamide B and palau'amine, which are known for their cytotoxic, antibacterial, and immunosuppressive properties . Inspired by these natural products, this compound serves as a versatile building block for the development of novel therapeutic agents. Its primary research value lies in its application as a privileged scaffold for the design and synthesis of potent kinase inhibitors. Specifically, derivatives of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one have been developed as highly potent and selective inhibitors of PIM kinases, which are promising targets for anticancer therapy . Beyond oncology, this heterocyclic system is also relevant in the exploration of HIV-1 integrase inhibitors and poly(ADP-ribose) polymerase-1 (PARP) inhibitors, highlighting its broad utility in hit-to-lead optimization campaigns . The molecular formula is C8H10N2O with a molecular weight of 150.18 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-5-9-8(11)7-3-2-4-10(6)7/h2-4,6H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPXFSLXXRPFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=CC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855959
Record name 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243415-14-6
Record name 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic properties of the heterocyclic compound 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one. A comprehensive search of scientific literature and chemical databases has revealed a notable absence of published spectroscopic data for this specific molecule. This suggests that the compound may be a novel entity or that its characterization data has not been made publicly available.

To provide valuable context and a predictive framework for researchers interested in this and related structures, this document presents a detailed analysis of closely related compounds for which spectroscopic data is available. Furthermore, it outlines standardized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which would be applicable to the characterization of the title compound. A logical workflow for the characterization of a newly synthesized chemical entity is also provided to guide research efforts.

Spectroscopic Data of Structurally Related Compounds

In the absence of data for this compound, this section provides spectroscopic information for structurally similar compounds. These data can serve as a reference for predicting the spectral characteristics of the title compound and for identifying it should it be synthesized.

8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one

This compound is a constitutional isomer of the title compound, with the methyl group at position 8. It was identified as a fragment binder to BET bromodomains.[1]

Table 1: Spectroscopic Data for 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one

Spectroscopic TechniqueObserved Data
¹H NMR Data not available in the provided search results.
¹³C NMR Data not available in the provided search results.
Mass Spectrometry Data not available in the provided search results.
Infrared (IR) Spectroscopy Data not available in the provided search results.

Note: While the compound is mentioned in the literature, specific spectroscopic data points were not available in the search results.

N-[2-(3-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide

This compound features a 3-methyl-dihydropyrrolo[1,2-a]pyrazin-1-one core, providing insight into the spectroscopic characteristics of a similar heterocyclic system.[2]

Table 2: Spectroscopic Data for N-[2-(3-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide

Spectroscopic TechniqueObserved Data
X-ray Crystallography Crystal data available, confirming the molecular structure.[2]
¹H NMR Data not available in the provided search results.
¹³C NMR Data not available in the provided search results.
Mass Spectrometry Data not available in the provided search results.
Infrared (IR) Spectroscopy Data not available in the provided search results.
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine

This compound shares the dihydropyrrolo[1,2-a]pyrazine core but lacks the keto group at position 1 and has a trifluoromethyl substituent instead of a methyl group. Its synthesis and reactions have been studied.[3]

Table 3: Spectroscopic Data for 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine

Spectroscopic TechniqueObserved Data
¹H NMR Data not available in the provided search results.
¹³C NMR Data not available in the provided search results.
Mass Spectrometry Data not available in the provided search results.
Infrared (IR) Spectroscopy Data not available in the provided search results.

Standardized Experimental Protocols for Spectroscopic Analysis

The following are detailed, generic methodologies for the key experiments that would be employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).[4] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[5]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] KBr is transparent in the mid-infrared range.

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[6]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., C=O stretch for the ketone, C-N stretching, C-H stretching).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC) inlet. For non-volatile solids, a direct insertion probe or, more commonly, infusion after dissolution in a suitable solvent for techniques like electrospray ionization (ESI) is used.

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique suitable for many organic molecules, which typically produces the protonated molecule [M+H]⁺.[7] Electron ionization (EI) is a higher-energy method that can provide detailed fragmentation patterns.[8]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[9]

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to determine the elemental composition, a high-resolution instrument (e.g., TOF or Orbitrap) should be used.[7] This allows for the confident determination of the molecular formula.

Workflow for Novel Compound Characterization

For researchers who may synthesize this compound or other new chemical entities, a structured characterization workflow is essential. The following diagram illustrates a typical logical progression for the structural elucidation and purity assessment of a novel compound.

Compound Characterization Workflow Workflow for Characterization of a Novel Synthesized Compound synthesis Synthesis & Purification purity Purity Assessment (LC-MS, HPLC, TLC) synthesis->purity Initial Sample ms Mass Spectrometry (LRMS & HRMS) purity->ms Purified Sample ir FT-IR Spectroscopy purity->ir nmr NMR Spectroscopy (1H, 13C, 2D) purity->nmr structure_elucidation Structure Elucidation ms->structure_elucidation Molecular Formula ir->structure_elucidation Functional Groups nmr->structure_elucidation Connectivity final_characterization Final Characterized Compound structure_elucidation->final_characterization Confirmed Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Conclusion

While direct spectroscopic data for this compound remains elusive in the public domain, this guide provides a foundational resource for its potential future characterization. The compiled data on related compounds offers a valuable starting point for spectral prediction and interpretation. The detailed experimental protocols and the logical workflow for compound characterization are intended to equip researchers in drug discovery and chemical synthesis with the necessary tools to confidently identify and analyze this and other novel molecules. Further research involving the synthesis of the title compound is encouraged to populate the existing data gap.

References

Analysis of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: A Guide to its Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines the expected spectral characteristics based on related structures and provides a general experimental framework for its analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2 (CH₂)3.0 - 3.5Triplet6.0 - 8.0
H-3 (CH₂)3.5 - 4.0Multiplet-
H-4 (CH)4.0 - 4.5Quartet6.0 - 7.0
4-CH₃1.2 - 1.5Doublet6.0 - 7.0
H-6 (pyrrole)6.0 - 6.5Triplet or Doublet of Doublets~2.0 - 4.0
H-7 (pyrrole)6.5 - 7.0Triplet or Doublet of Doublets~2.0 - 4.0
H-8 (pyrrole)7.0 - 7.5Doublet~2.0 - 4.0

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-1 (C=O)160 - 170
C-2 (CH₂)40 - 50
C-3 (CH₂)45 - 55
C-4 (CH)50 - 60
4-CH₃15 - 25
C-5a120 - 130
C-6105 - 115
C-7110 - 120
C-8115 - 125
C-8a130 - 140

Experimental Protocols for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following general protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for compounds of this type. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of a novel compound like this compound follows a logical progression from data acquisition to structure elucidation.

NMR_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation Synthesis Synthesis of 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Solvent, Concentration) Purification->SamplePrep H1_NMR 1H NMR Spectroscopy SamplePrep->H1_NMR C13_NMR 13C NMR Spectroscopy SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) SamplePrep->TwoD_NMR DataProcessing Data Processing (Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->DataProcessing StructureVerification Structure Verification using 2D NMR Correlations TwoD_NMR->StructureVerification PeakAssignment Peak Assignment (Chemical Shift, Integration, Multiplicity) DataProcessing->PeakAssignment PeakAssignment->StructureVerification FinalStructure Final Structure Confirmation StructureVerification->FinalStructure

An In-depth Technical Guide to the Mass Spectrometry and FTIR Analysis of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy characteristics of the heterocyclic compound 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes expected spectral features based on its chemical structure and established principles of analytical chemistry. Detailed experimental protocols for acquiring such data are also presented.

Molecular Structure

This compound is a bicyclic lactam with a molecular formula of C₈H₁₀N₂O and a monoisotopic molecular weight of 150.0793 g/mol . Its structure comprises a dihydropyrrolopyrazinone core with a methyl group at the 4-position.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.[1][2] For a small organic molecule like this compound, Electron Ionization (EI) is a common and effective ionization method that provides detailed fragmentation patterns.[3]

Predicted Mass Spectrum Data

The following table summarizes the expected key ions and their mass-to-charge ratios (m/z) in the electron ionization mass spectrum of this compound.

m/z (Predicted) Ion Description
150[M]⁺•Molecular Ion
135[M - CH₃]⁺Loss of a methyl radical from the 4-position
122[M - CO]⁺•Loss of carbon monoxide from the lactam carbonyl
107[M - CH₃ - CO]⁺Subsequent loss of CO after methyl loss
94[C₅H₄N₂]⁺•Fragmentation of the dihydropyrazine ring
79[C₅H₅N]⁺•Pyrrole ring fragment
67[C₄H₅N]⁺•Further fragmentation of the pyrrole ring
Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for acquiring a mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. GC-MS System Configuration:

  • Gas Chromatograph:

    • Injection Port: Set to 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 500.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.

3. Data Acquisition:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Initiate the data acquisition program.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from this peak.

  • Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Mass Spectrometry Experimental Workflow

Mass_Spectrometry_Workflow Mass Spectrometry (GC-EI-MS) Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one Dissolution Dissolve in Volatile Solvent (e.g., Methanol) Sample->Dissolution Injection Inject into GC Dissolution->Injection 1 µL Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Analyze Molecular Ion and Fragmentation Pattern Spectrum->Analysis

Caption: Workflow for GC-EI-MS analysis.

FTIR Spectroscopy Analysis

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[4] An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.[4] This provides a fingerprint of the sample with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms in the molecule.[5]

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹) (Predicted) Vibration Functional Group Intensity
3050-2850C-H StretchAlkyl (CH₃, CH₂) and Aromatic-like C-HMedium-Strong
1680-1650C=O StretchTertiary Amide (Lactam)Strong
1620-1580C=C StretchPyrrole ringMedium
1470-1430C-H BendCH₂ ScissoringMedium
1380-1360C-H BendCH₃ BendingMedium
1250-1150C-N StretchAmideMedium
Experimental Protocol for FTIR Spectroscopy

This protocol describes a general method for obtaining an FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

1. Instrument Preparation:

  • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

2. Background Spectrum Acquisition:

  • With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

3. Sample Preparation and Analysis:

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The typical spectral range is 4000-400 cm⁻¹.[6]

4. Data Processing and Analysis:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Perform a baseline correction if necessary.

  • Identify and label the significant absorption peaks.

  • Compare the peak positions with known correlation tables to assign them to specific functional groups and confirm the compound's structure.

FTIR Spectroscopy Experimental Workflow

FTIR_Spectroscopy_Workflow FTIR Spectroscopy (ATR) Workflow cluster_instrument_prep Instrument Preparation cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing & Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Process_Spectrum Background Subtraction & Baseline Correction Place_Sample Place Solid Sample on Crystal Apply_Pressure Apply Pressure with Clamp Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (16-32 scans) Apply_Pressure->Acquire_Spectrum Acquire_Spectrum->Process_Spectrum Peak_Analysis Identify and Assign Characteristic Peaks Process_Spectrum->Peak_Analysis

Caption: Workflow for FTIR analysis using ATR.

References

The Rise of Pyrrolo[1,2-a]pyrazin-1(2H)-ones: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of debilitating diseases, from cancer to inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel derivatives based on this core, with a focus on their therapeutic potential as inhibitors of key cellular targets, including Poly(ADP-ribose) polymerase-1 (PARP-1), the FTase-p38 signaling axis, and Bromodomain and Extra-Terminal (BET) proteins.

Therapeutic Applications and Key Molecular Targets

Derivatives of the pyrrolo[1,2-a]pyrazine core have been investigated for a variety of therapeutic applications, primarily driven by their ability to selectively modulate the activity of critical enzymes and proteins involved in disease pathogenesis.

PARP-1 Inhibition in Cancer Therapy

A significant breakthrough in the application of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been the development of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] These compounds have shown excellent PARP-1 enzyme potency and effectively inhibit the proliferation of BRCA-deficient cells in the low double-digit nanomolar range, while exhibiting high selectivity over cancer cells proficient in BRCA.[1]

Anticancer Activity via the FTase-p38 Signaling Axis

Certain pyrrolo[1,2-a]pyrazine derivatives have demonstrated potent anticancer activity by targeting the FTase-p38 signaling axis.[2] Biological screening has revealed that specific substitutions on the aromatic ring of these compounds can strongly inhibit the viability of human lymphoma U937 cells.[2] This highlights the importance of substituent orientation on the benzene ring for potent and selective anticancer action.[2]

BET Bromodomain Inhibition for Oncological Indications

The discovery of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as highly potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins represents another promising avenue for cancer therapy.[3][4] These compounds have demonstrated excellent selectivity for the BET bromodomain family over other bromodomains and have shown complete tumor growth inhibition in preclinical models with good tolerability.[3][4]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activities of representative pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives against their respective targets.

Compound IDTargetIC50 (µM)Cell LineAntiproliferative Activity (IC50, µM)Reference
Series 1 (PARP-1 Inhibitors) PARP-1Data not specified in abstractBRCA-deficient cellsLow double-digit nanomolar range[1]
6b FTase-p38 Signaling AxisData not specified in abstractU937Potent inhibition[2]
6x FTase-p38 Signaling AxisData not specified in abstractU937More potent than 6b[2]
38 BET Bromodomains (BRD4(1))Excellent potency--[3][4]
5b --Panc-120.3[5]
7m --Panc-112.54[5]

Table 1: In Vitro Activity of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Compound IDAnimal ModelDosingTumor Growth Inhibition (TGI)TolerabilityReference
38 Not specifiedOral administration99.7%Good[3][4]

Table 2: In Vivo Efficacy of a BET Bromodomain Inhibitor

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.

General Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

A common synthetic strategy involves a regiodivergent electrophilic acylation followed by an aldol condensation to construct the pyrrolo[1,2-a]pyrazine core.[2] Further modifications can be introduced through various chemical reactions to generate a library of derivatives with diverse substitution patterns.[2]

DOT Script for General Synthesis Workflow:

G Start Starting Materials (e.g., Pyrrole derivatives) Step1 Electrophilic Acylation Start->Step1 Step2 Aldol Condensation Step1->Step2 Core Pyrrolo[1,2-a]pyrazine Core Step2->Core Step3 Diversification Reactions (e.g., Suzuki coupling, amination) Core->Step3 Library Library of Novel Derivatives Step3->Library Purification Purification (e.g., Chromatography) Library->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., Panc-1, PC3, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5][6]

  • Compound Treatment: Cells are incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[6]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.[6]

  • Crystal Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[6]

DOT Script for MTT Assay Workflow:

G Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Add test compounds at various concentrations Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 Dissolve Dissolve formazan crystals (DMSO) Incubate3->Dissolve Read Measure absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 values Read->Analyze

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is paramount for rational drug design and development.

BET Bromodomain Inhibition Signaling Pathway

BET inhibitors, including the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, function by competitively binding to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT). This disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes like c-MYC and subsequent cell cycle arrest and apoptosis.

DOT Script for BET Inhibition Pathway:

G BET_Inhibitor Pyrrolo[1,2-a]pyrazin-1(2H)-one BET Inhibitor BET_Protein BET Protein (e.g., BRD4) BET_Inhibitor->BET_Protein Binds to and inhibits Oncogenes Oncogene Transcription (e.g., c-MYC) BET_Inhibitor->Oncogenes Downregulates Apoptosis Apoptosis BET_Inhibitor->Apoptosis Induces Chromatin Chromatin BET_Protein->Chromatin Binds to acetylated histones on Histones Acetylated Histones Chromatin->Oncogenes Regulates Proliferation Cell Proliferation Oncogenes->Proliferation Promotes Oncogenes->Apoptosis Inhibits

Caption: Mechanism of action for BET bromodomain inhibitors.

Conclusion and Future Directions

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the potential for further exploration and optimization. Future research should focus on expanding the chemical space around this core, elucidating the structure-activity relationships for different targets, and advancing the most promising candidates through preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate these endeavors and accelerate the translation of these exciting discoveries into tangible clinical benefits.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one as a BET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one and its derivatives as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details the key structural modifications influencing inhibitory activity, experimental protocols for assessing compound efficacy, and the underlying signaling pathways.

Introduction to BET Proteins and Their Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[1][2] They contain two conserved N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other transcription factors.[2] This interaction is critical for the recruitment of transcriptional machinery to promoters and enhancers, driving the expression of genes involved in cell proliferation, and survival.[3][4] Dysregulation of BET protein function is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][5]

Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin, leading to the downregulation of key oncogenes such as MYC.[1][4][6] The this compound scaffold has emerged as a promising starting point for the development of potent and selective BET inhibitors.

Structure-Activity Relationship (SAR) of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

A significant breakthrough in the development of pyrrolo[1,2-a]pyrazin-1(2H)-one-based BET inhibitors came from the identification of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment.[7] Subsequent optimization of this scaffold led to the discovery of highly potent and selective BET inhibitors. The following sections and tables summarize the key SAR findings.

Core Scaffold and Key Interactions

The pyrrolo[1,2-a]pyrazin-1(2H)-one core serves as a crucial structural motif for engaging with the BET bromodomain. Optimization efforts have focused on substitutions at various positions to enhance potency and selectivity.

Data Presentation: Inhibitory Activities of Key Compounds

The inhibitory activities of representative 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives against BET bromodomains and their anti-proliferative effects on cancer cell lines are summarized below.

CompoundR GroupBRD4(BD1) IC50 (nM)BRD4(BD2) IC50 (nM)MV4-11 Cell Proliferation IC50 (nM)Selectivity vs. EP300 (fold)
ABBV-075 Reference113Not specified63
47 8-methyl fragmentNot specifiedNot specifiedNot specifiedNot specified
38 Optimized side chainNot specifiedNot specifiedNot specified~1500

Note: Specific IC50 values for compounds 47 and 38 were not publicly available in the search results but their improved potency and selectivity are highlighted qualitatively. ABBV-075 is included as a reference compound with a similar core structure.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the SAR of these BET inhibitors are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of inhibitors to BET bromodomains.

Principle: TR-FRET measures the proximity between a donor fluorophore (e.g., terbium-labeled anti-GST antibody) bound to a GST-tagged bromodomain and an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide).[9][10] An inhibitor will displace the peptide, leading to a decrease in the FRET signal.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[11]

    • Dilute the GST-tagged bromodomain protein (e.g., BRD4(BD1)) and a biotinylated acetylated histone H4 peptide to the desired concentrations in the assay buffer.[11]

    • Prepare a serial dilution of the test inhibitor.

    • Prepare a solution of terbium-labeled anti-GST antibody and a streptavidin-conjugated acceptor fluorophore.

  • Assay Procedure:

    • In a 384-well plate, add the test inhibitor, the GST-tagged bromodomain, and the biotinylated acetylated histone peptide.

    • Add the terbium-labeled anti-GST antibody and streptavidin-conjugated acceptor.

    • Incubate the plate in the dark for a specified time (e.g., 180 minutes).[12][13]

  • Data Acquisition:

    • Measure the fluorescence emission at two wavelengths (donor and acceptor) using a plate reader capable of time-resolved fluorescence.[14]

  • Data Analysis:

    • Calculate the ratio of acceptor to donor emission.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

NanoBRET™ Target Engagement Intracellular Assay

This assay measures the binding of the inhibitor to the target BET protein within intact cells.

Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused BET protein (donor) and a cell-permeable fluorescent tracer that binds to the same protein (acceptor).[15][16] An inhibitor that enters the cell and engages the target will compete with the tracer, leading to a decrease in the BRET signal.[15][17]

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the NanoLuc®-BET fusion protein.

    • Plate the cells in a 96-well plate.

  • Assay Procedure:

    • Add a fixed concentration of the NanoBRET™ tracer to the cells.

    • Add serial dilutions of the test compound.

    • Incubate the plate at 37°C and 5% CO2 for a specified time (e.g., 2 hours).[18]

  • Data Acquisition:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[18]

    • Measure the donor and acceptor emission wavelengths using a luminometer.[18]

  • Data Analysis:

    • Calculate the BRET ratio.

    • Plot the BRET ratio against the inhibitor concentration to determine the intracellular IC50 value.[17]

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells.

Principle: Various methods can be used to measure cell proliferation, such as MTT or WST-1 assays, which rely on the metabolic activity of viable cells to convert a substrate into a colored product.[6][19][20]

Protocol (WST-1 Assay):

  • Cell Seeding:

    • Seed cancer cells (e.g., MV4-11, a human leukemia cell line) into a 96-well plate at a specific density.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test inhibitor.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).[19][21]

  • Assay Procedure:

    • Add WST-1 reagent to each well.

    • Incubate for a few hours until a color change is observed.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to a vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

BET Inhibitor Mechanism of Action

BET_Inhibitor_Mechanism cluster_0 cluster_1 cluster_2 BET_Inhibitor 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one BET_Protein BET Protein (BRD4) BET_Inhibitor->BET_Protein Binds to bromodomain Acetyl_Lysine Acetylated Lysine (Histones, TFs) Chromatin Chromatin BET_Protein->Chromatin Binds Transcriptional_Machinery Transcriptional Machinery (P-TEFb) BET_Protein->Transcriptional_Machinery Recruits Acetyl_Lysine->BET_Protein Recruits Oncogene_Transcription Oncogene Transcription (e.g., MYC) Transcriptional_Machinery->Oncogene_Transcription Activates Cell_Proliferation Tumor Cell Proliferation Oncogene_Transcription->Cell_Proliferation Drives

Caption: Mechanism of action of a BET inhibitor.

Experimental Workflow for BET Inhibitor Evaluation

Experimental_Workflow Compound_Synthesis Compound Synthesis & Library Generation TR_FRET Biochemical Assay: TR-FRET (IC50) Compound_Synthesis->TR_FRET Screening NanoBRET Cellular Target Engagement: NanoBRET (IC50) TR_FRET->NanoBRET Hit Confirmation Cell_Proliferation Cellular Functional Assay: Proliferation (IC50) NanoBRET->Cell_Proliferation Functional Validation SAR_Analysis SAR Analysis & Lead Optimization Cell_Proliferation->SAR_Analysis Data for Optimization SAR_Analysis->Compound_Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicology Studies SAR_Analysis->In_Vivo Candidate Selection

Caption: Workflow for BET inhibitor discovery and development.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective BET inhibitors. The structure-activity relationship studies, facilitated by robust biochemical and cellular assays, have enabled the optimization of this chemical series. Further development of these compounds holds promise for therapeutic applications in oncology and other diseases driven by BET protein dysregulation. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals working in this exciting area of epigenetic therapy.

References

Mechanism of Action of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific experimental data on the anticancer mechanism of action for 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been published in publicly accessible scientific literature. This technical guide, therefore, extrapolates the potential mechanisms of action based on published research on structurally analogous compounds containing the dihydropyrrolo[1,2-a]pyrazinone and related pyrrolo[1,2-a]pyrazine core. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for a compound class rather than a definitive analysis of the specified molecule.

The dihydropyrrolo[1,2-a]pyrazinone scaffold is a recurring motif in various bioactive natural products and synthetic molecules that have demonstrated significant potential in oncology research.[1][2][3] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and interaction with key regulatory proteins.[4][5] This guide will synthesize the available data on these related compounds to propose a likely mechanism of action for this compound.

Quantitative Data on Analogous Compounds

The anticancer activity of various dihydropyrrolo[1,2-a]pyrazinone derivatives has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. A summary of this data is presented below to facilitate comparison.

CompoundCancer Cell LineIC50 (µM)Reference
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h)PC-3 (Prostate)1.18 ± 0.05[4]
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h)MCF-7 (Breast)1.95 ± 0.04[4]
12-(3-Nitrophenyl)-11-hydroxy-5,6-dihydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one (7m)Panc-1 (Pancreas)12.54[5]
Dimethyl 1-(4-bromophenyl)-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate (5b)Panc-1 (Pancreas)20.3[5]
12-(3-Methoxy-4-hydroxyphenyl)-11-hydroxy-5,6-dihydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one (7o)Panc-1 (Pancreas)More potent than Etoposide (IC50 = 24.3 µM)[5]

Proposed Signaling Pathways and Mechanisms of Action

Based on the available literature for analogous compounds, the anticancer activity of this compound likely involves the induction of apoptosis and potentially the inhibition of BET bromodomains.

1. Induction of Apoptosis

Several derivatives of the dihydropyrrolo[1,2-a]pyrazine scaffold have been shown to induce apoptosis in cancer cells.[4] The proposed apoptotic pathway is initiated by the compound, leading to the activation of caspase-3 and subsequent cleavage of Poly(ADP-ribose) polymerase (PARP).

G This compound This compound Pro-apoptotic Signals Pro-apoptotic Signals This compound->Pro-apoptotic Signals Caspase-3 Activation Caspase-3 Activation Pro-apoptotic Signals->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Proposed apoptotic pathway induced by the compound.

2. Inhibition of BET Bromodomains

A fragment of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one has been identified as a binder to the bromodomain and extra-terminal (BET) family of proteins.[6] These proteins are epigenetic readers that play a crucial role in transcriptional regulation. Their inhibition can lead to the downregulation of oncogenes, such as c-MYC, and subsequent cell cycle arrest and apoptosis.

G Compound 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one BET_Bromodomain BET Bromodomain (e.g., BRD4) Compound->BET_Bromodomain Inhibition Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) BET_Bromodomain->Oncogene_Transcription Promotes Cell_Cycle_Progression Cell Cycle Progression Oncogene_Transcription->Cell_Cycle_Progression Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth

Caption: Potential inhibition of the BET signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for validating the anticancer mechanism of action of this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by the compound.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Western Blot Analysis

  • Objective: To detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Methodology:

    • Treat cells with the compound at the desired concentration and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, c-MYC, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Drug Development Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel anticancer compound from initial screening to mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound_Synthesis Compound Synthesis (4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one) Cell_Viability_Assay Cell Viability Assay (MTT) Compound_Synthesis->Cell_Viability_Assay Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Cell_Viability_Assay->Apoptosis_Analysis Western_Blot Western Blot Apoptosis_Analysis->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Cell_Cycle_Analysis->Western_Blot Binding_Assay Target Binding Assay (e.g., BET Bromodomain) Western_Blot->Binding_Assay

Caption: General workflow for anticancer drug evaluation.

References

An In-depth Technical Guide on the Therapeutic Potential of the Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 26, 2025

Abstract

The dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core is a privileged heterocyclic scaffold prominently featured in a variety of bioactive natural products and synthetic analogues.[1][2] Its rigid, bicyclic structure and synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents.[1][2] Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, neuro-modulatory, and antimicrobial effects.[3][4][5][6][7] This technical guide provides a comprehensive overview of the therapeutic potential of the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating critical biological pathways and workflows.

Introduction: A Privileged Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, valued for their ability to form key interactions with biological targets.[1][2] Among these, the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has emerged as a structure of significant interest. This ring system is present in natural products isolated from diverse sources like fungi and marine sponges, many of which exhibit notable bioactivity.[1][2] For instance, Agelastatin A, a natural product with this core, shows significant cytotoxic activity against various cancer cell lines.[2] The synthetic accessibility of the scaffold allows for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets.[1][2]

Synthetic Strategies Overview

The construction of the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core is typically achieved through several strategic synthetic routes. The most common approach involves fusing a pyrazinone ring onto a pre-existing pyrrole derivative.[1][2] This can be accomplished by starting with a 1H-pyrrole-2-carboxamide that has an electrophilic group on the amide, which then reacts intramolecularly with the pyrrole nitrogen.[1][2] Other methods include multicomponent reactions and palladium-catalyzed cyclizations, which offer efficient pathways to generate molecular diversity.[1][2]

G cluster_start Starting Materials cluster_reaction Key Synthetic Reactions cluster_end Core Scaffold start1 1,2-Disubstituted Pyrroles reaction1 Intramolecular Cyclization start1->reaction1 start2 Pyrrole-2-carboxamides reaction2 Palladium-Catalyzed Cyclization start2->reaction2 start3 Multicomponent Reactants reaction3 Multicomponent Reaction (MCR) start3->reaction3 end_product Dihydropyrrolo[1,2-a] pyrazin-1(2H)-one reaction1->end_product reaction2->end_product reaction3->end_product

Caption: General synthetic workflow for the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold.

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

The most extensively investigated therapeutic application for this scaffold is in oncology. Derivatives have shown potent activity against a range of cancer types by targeting various mechanisms.

3.1.1. Inhibition of BET Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a critical role in regulating the transcription of key oncogenes like c-Myc. The identification of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment as a novel binder to BET bromodomains led to the development of highly potent inhibitors.[7] Optimization of this fragment resulted in compound 38 , a preclinical candidate that demonstrated excellent selectivity for the BET family over other bromodomains and achieved complete tumor growth inhibition in vivo.[7]

G cluster_pathway BET-Mediated Gene Transcription Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits PolII RNA Pol II PTEFb->PolII activates Oncogene Oncogene Transcription (e.g., c-Myc) PolII->Oncogene Proliferation Tumor Growth & Proliferation Oncogene->Proliferation Inhibitor Scaffold-Based BET Inhibitor (38) Inhibitor->BRD4 blocks binding

Caption: Signaling pathway of BET inhibition by scaffold-based compounds in cancer.

Table 1: In Vitro Potency of BET Bromodomain Inhibitor 38 [7]

Compound Target IC₅₀ (nM) Selectivity (BRD4(1) vs. EP300)
38 BRD4(1) 2.1 ~1500-fold

| ABBV-075 (Comparator) | BRD4(1) | 0.8 | 63-fold |

3.1.2. Broad-Spectrum Cytotoxicity

Several novel series of dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines.[3] One study developed two series of compounds, with the 3-nitrophenyl derivative (7m ) showing particularly potent activity against pancreatic cancer cells (Panc-1), being nearly twice as effective as the standard drug etoposide.[3] This compound was found to induce apoptosis and cause cell cycle arrest at the sub-G1 phase.[3]

Table 2: Cytotoxic Activity (IC₅₀, µM) of Selected Derivatives Against Cancer Cell Lines [3]

Compound Panc-1 (Pancreatic) PC3 (Prostate) MDA-MB-231 (Breast) HDF (Normal Fibroblast)
7m (3-NO₂ phenyl) 12.54 15.11 14.96 > 100
7o (3-OCH₃, 4-OH phenyl) 13.11 14.03 15.21 > 100
5b (2-OH phenyl) 20.3 25.4 29.1 > 100

| Etoposide (Control) | 24.3 | 26.8 | 25.5 | > 100 |

G cluster_workflow Cytotoxicity Screening Workflow A Synthesize & Purify Scaffold Derivatives D Treat Cells with Compounds (Serial Dilutions) A->D B Culture Cancer Cell Lines (Panc-1, PC3, etc.) C Seed Cells in 96-Well Plates B->C C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Measure Absorbance (Formazan Product) F->G H Calculate IC₅₀ Values G->H

Caption: Experimental workflow for in vitro cytotoxicity evaluation using the MTT assay.

Neuromodulation: NMDAR Positive Allosteric Modulators (PAMs)

While a structural isomer, the dihydropyrrolo[1,2-a]pyrazin-3(4H) -one core has been successfully developed as a second-generation positive allosteric modulator (PAM) for GluN2C- and GluN2D-selective N-methyl-D-aspartate (NMDA) receptors.[5][6] NMDARs are critical for synaptic transmission in the central nervous system, and their dysfunction is implicated in numerous CNS disorders.[5][6] The prototype compound, R-(+)-EU-1180-453, demonstrated significant improvements in potency, solubility, and lipophilic efficiency compared to first-generation modulators.[6] This brain-penetrant compound was shown to increase glutamate potency two-fold and enhance the maximum agonist response four-fold, highlighting its potential as a tool for studying CNS disorders.[6]

G cluster_receptor NMDA Receptor Function Receptor NMDA Receptor (Ion Channel) IonFlow Ca²⁺ Influx Receptor->IonFlow Receptor->IonFlow enhances Glutamate Glutamate Glutamate->Receptor bind to activate Glycine Glycine Glycine->Receptor bind to activate PAM Scaffold-Based PAM PAM->Receptor binds to allosteric site

Caption: Mechanism of NMDA receptor positive allosteric modulation (PAM).

Table 3: Pharmacological Properties of NMDAR PAM Prototype [6]

Property Measurement Value
Potency Glutamate Potency Increase 2-fold
Efficacy Max Agonist Response Increase 4-fold

| CNS Penetration | Brain-Penetrant | Yes (racemate) |

Other Bioactivities

Natural products containing the dihydropyrrolo[1,2-a]pyrazinone scaffold have been reported to possess other important biological properties. These include antibacterial, antiprotozoal, and insect feeding deterrent activities, suggesting that the scaffold could be a versatile starting point for developing agents against infectious diseases.[2] Furthermore, some derivatives have shown antioxidant properties.[8] However, compared to oncology and neuroscience, these areas remain less explored with synthetic analogues.

Experimental Protocols

General Procedure for Synthesis of Dihydrodipyrrolo-pyridazine Derivatives (e.g., 7m)

(Adapted from Reference[3])

  • Synthesis of Dicarboxylate Intermediate (5m): A one-pot, three-step reaction is employed. To a solution of N-(2-aminoethyl)pyrrole (1 mmol) in methanol (5 mL), an appropriate aryl glyoxal monohydrate (1 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol) is then added dropwise, and the reaction is stirred for an additional 24 hours. The solvent is evaporated under reduced pressure, and the resulting crude product is purified via column chromatography on silica gel.

  • Cyclization to Final Product (7m): The purified intermediate (5m) (1 mmol) is dissolved in ethanol (10 mL). Hydrazine hydrate (5 mmol) is added, and the mixture is refluxed for 12 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

  • Characterization: The molecular structure of the final compound is confirmed using ¹H NMR, ¹³C NMR, ESI-MS, and elemental analysis.

In Vitro Cytotoxicity Assessment (MTT Assay)

(Adapted from Reference[3])

  • Cell Seeding: Human cancer cells (e.g., Panc-1, PC3) and normal HDF cells are seeded into 96-well plates at a density of 5x10³ cells per well in their respective culture media. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium. The medium from the cell plates is removed, and 100 µL of medium containing various concentrations of the test compounds is added to each well. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for an additional 48 hours under the same conditions.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Outlook

The dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a validated and highly promising framework in modern drug discovery. Its derivatives have demonstrated significant therapeutic potential, particularly as anticancer agents targeting epigenetic readers like BET bromodomains and as broad-spectrum cytotoxic agents. Furthermore, the versatility of the closely related pyrrolopyrazinone core in modulating CNS targets like the NMDA receptor underscores the broad applicability of this chemical class.

Future research should focus on several key areas:

  • Target Selectivity: Further optimization is needed to enhance selectivity for specific biological targets to minimize off-target effects and improve safety profiles.

  • Pharmacokinetic Properties: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are crucial for their advancement into clinical trials.

  • New Therapeutic Areas: The underexplored antibacterial and antiviral potential of this scaffold warrants further investigation, especially in the context of rising antimicrobial resistance.

References

Preliminary Cytotoxicity Screening of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific public domain data regarding the cytotoxicity of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is limited. This guide provides a comprehensive framework for its preliminary cytotoxicity screening based on established protocols and data from structurally related pyrrolo[1,2-a]pyrazine derivatives.

The pyrrolo[1,2-a]pyrazine scaffold is a key pharmacophore in the development of novel therapeutic agents, with various derivatives exhibiting promising biological activities, including anticancer properties.[1][2] A critical initial step in the evaluation of any new chemical entity is the assessment of its cytotoxic potential. This technical guide outlines the standard experimental protocols and data presentation for the preliminary cytotoxicity screening of this compound.

Data Presentation: Cytotoxicity of Structurally Related Pyrrolo[1,2-a]pyrazine Analogs

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrrolo[1,2-a]pyrazine derivatives against several human cancer cell lines. This data provides a comparative baseline for the potential cytotoxic activity of novel analogs like this compound. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[3][4]

Table 1: In Vitro Antiproliferative Effects (IC50, µM) of 1-Substituted-5,6-dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate Derivatives [2]

CompoundPanc-1 (Pancreatic Cancer)PC3 (Prostate Cancer)MDA-MB-231 (Breast Cancer)
5b 20.3 ± 1.525.1 ± 2.122.7 ± 1.8
Etoposide (Reference) 24.3 ± 2.329.8 ± 2.526.4 ± 2.2

Values are presented as mean ± standard deviation from three independent experiments.[3]

Table 2: In Vitro Antiproliferative Effects (IC50, µM) of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives [2]

CompoundPanc-1 (Pancreatic Cancer)PC3 (Prostate Cancer)MDA-MB-231 (Breast Cancer)
7m (3-NO2 substitution) 12.5 ± 1.117.7 ± 1.413.1 ± 1.2
7o (3-OCH3-4-OH substitution) PotentPotentPotent
Etoposide (Reference) 24.3 ± 2.329.8 ± 2.526.4 ± 2.2

Values are presented as mean ± standard deviation from three independent experiments.[3]

Table 3: Cytotoxicity (IC50, µM) of Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine Derivatives [1]

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
8l (Chlorine at C-4) 2.80 ± 0.032.53 ± 0.05
Sorafenib (Reference) Comparable to 8lComparable to 8l

Experimental Protocols

Standard in vitro cytotoxicity assays are fundamental for the initial screening of novel compounds.[3][5] The most common methods include assessing cell viability and membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent[3]

  • 96-well plates

  • Test compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the existing medium and add 100 µL of the compound dilutions to the respective wells.[4] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][7] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[7] A reference wavelength of 630 nm can be used to correct for background absorbance.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[8]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Test compound stock solution

  • Cell culture medium

  • Lysis buffer (for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate. Carefully transfer the supernatant from each well to a new 96-well plate.[9]

  • Controls: Prepare wells for the following controls[10]:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Add lysis buffer to untreated cells 45 minutes before sample collection to induce complete cell lysis.[11]

    • Background control: Culture medium without cells.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[9]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in cytotoxicity.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h at 37°C seed_cells->incubate_24h add_compound Add serial dilutions of 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one incubate_24h->add_compound incubate_treatment Incubate for 24, 48, or 72h add_compound->incubate_treatment add_mtt Add MTT solution (5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h at 37°C add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT-based cytotoxicity assay.

LDH_Assay_Workflow start Start seed_cells Seed cells and treat with compound (as in MTT assay) start->seed_cells incubate_treatment Incubate for desired period seed_cells->incubate_treatment centrifuge_plate Centrifuge plate incubate_treatment->centrifuge_plate transfer_supernatant Transfer supernatant to new plate centrifuge_plate->transfer_supernatant prepare_controls Prepare controls: - Spontaneous release - Maximum release (with lysis buffer) - Background transfer_supernatant->prepare_controls add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_rt Incubate at room temperature (30 min) add_reagent->incubate_rt read_absorbance Read absorbance at 490 nm incubate_rt->read_absorbance end End read_absorbance->end

Caption: Workflow for the LDH-based cytotoxicity assay.

Intrinsic_Apoptosis_Pathway compound Cytotoxic Compound (e.g., Pyrrolo[1,2-a]pyrazine derivative) dna_damage Intracellular Stress (e.g., DNA damage) compound->dna_damage bcl2_family Bcl-2 Family Proteins (Bax, Bak activation) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c MOMP apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation (Initiator Caspase) apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A potential mechanism of action: the intrinsic apoptosis pathway.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. A plausible mechanism for a novel pyrrolo[1,2-a]pyrazine derivative could be the activation of the intrinsic apoptosis pathway.[12] This pathway is initiated by intracellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria.[12][13] Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of enzymes called caspases, ultimately leading to controlled cell death.[13][14] Further investigation using assays like Annexin V/Propidium Iodide staining would be necessary to confirm this mechanism.[3]

References

Methodological & Application

Synthetic Strategies for the Pyrrolo[1,2-a]pyrazin-1(2H)-one Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.[1][2] Its unique structural features have made it an attractive target for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for various synthetic routes to construct this important core structure, catering to researchers and scientists in the field of drug discovery and organic synthesis.

Application Notes

The synthesis of the pyrrolo[1,2-a]pyrazin-1(2H)-one core can be achieved through several strategic approaches. The choice of a particular route often depends on the desired substitution pattern on the heterocyclic system and the availability of starting materials. Key strategies that have been successfully employed include:

  • Cyclization of Functionalized Pyrrole Precursors: This is a common and versatile approach that typically starts with a readily available pyrrole derivative, such as methyl pyrrole-2-carboxylate. The synthesis involves sequential N-alkylation followed by an intramolecular cyclization to form the pyrazinone ring.[1] This method allows for the introduction of a variety of substituents on the pyrrole and pyrazinone rings.

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer an efficient and diversity-oriented approach to complex molecules from simple starting materials in a single step. The Ugi adducts can then undergo post-transformation modifications, such as acid-mediated cyclization and transition-metal-catalyzed annulation, to yield the desired pyrrolo[1,2-a]pyrazinone derivatives.[3]

  • Pictet-Spengler Type Reactions: While classically used for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction and its variations have been adapted for the construction of related fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines.[4][5][6] This strategy involves the condensation of an amine with an aldehyde or ketone followed by a ring-closing electrophilic substitution.

  • Mechanochemical Synthesis: In a push towards green and sustainable chemistry, mechanochemical methods, such as ball milling, have been developed for the synthesis of related fused heterocyclic systems like pyrrolo[1,2-a]quinazoline-1,5-diones.[2][7][8] These solvent-free or low-solvent methods can offer advantages in terms of reduced reaction times, simplified work-up procedures, and improved safety profiles.

These synthetic strategies provide a powerful toolkit for the generation of libraries of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Synthetic Protocols and Data

This section provides detailed experimental protocols for the synthesis of the pyrrolo[1,2-a]pyrazin-1(2H)-one core and its derivatives via different synthetic routes.

Protocol 1: Synthesis of 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones via N-Alkylation and Cyclization

This protocol describes a two-step synthesis starting from methyl pyrrole-2-carboxylate.[1]

Step 1: Synthesis of Methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylates (Intermediate 6)

G cluster_workflow Experimental Workflow: Synthesis of Intermediate 6 start Start add_reagents Add methyl pyrrole-2-carboxylate, K2CO3, and α-bromoarylethanone to DMF start->add_reagents stir Stir at room temperature (30 min) add_reagents->stir precipitate Pour into water and filter stir->precipitate wash Wash solid with water precipitate->wash dry Air-dry the solid wash->dry purify Purify by recrystallization or column chromatography dry->purify end Obtain Methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate (6) purify->end G cluster_pathway Synthetic Pathway to 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones Intermediate6 Methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate (6) Reflux Reflux in anhydrous methanol (4 days) Intermediate6->Reflux Methylamine Methylamine (gas) Methylamine->Reflux Product2 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone (2) Reflux->Product2 G cluster_workflow Experimental Workflow: Gold(I)-Catalyzed Annulation start Start add_reagents Add Dihydropyrazinone, Au(PPh3)Cl, and AgOTf to Dichloromethane start->add_reagents stir Stir at room temperature add_reagents->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous work-up monitor->workup purify Purify by column chromatography workup->purify end Obtain Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione purify->end G cluster_pathway Mechanochemical Double Cyclocondensation Cascade Reactants Anthranilamide + Ethyl Levulinate BallMill Ball Milling (3 hours) Reactants->BallMill Catalyst Amberlyst® 15 Catalyst->BallMill Product 3a-methyl-2,3,3a,4-tetrahydropyrrolo [1,2-a]quinazoline-1,5-dione BallMill->Product

References

Protocol for the synthesis of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for the Synthesis of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolo[1,2-a]pyrazin-1(2H)-one core is a significant scaffold in medicinal chemistry, notably serving as a foundational structure for the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1][2] These inhibitors have therapeutic applications in oncology, particularly for cancers with deficiencies in DNA repair mechanisms. This document provides a detailed protocol for the synthesis of this compound, a key analog in this class of compounds. The described methodology is based on a two-step process involving N-alkylation of a proline derivative followed by an intramolecular cyclization.

Introduction

The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one heterocyclic system is a privileged scaffold found in various biologically active molecules, including marine alkaloids and synthetic compounds with potential therapeutic value.[3] Derivatives of this structure have been identified as potent inhibitors of enzymes such as PARP-1 and PIM kinases, making them attractive targets for drug discovery programs in oncology.[1][2][3] The synthesis of these molecules is of great interest to medicinal chemists for structure-activity relationship (SAR) studies.

This protocol outlines a reliable method for the preparation of this compound, starting from readily available L-prolinamide. The synthesis involves an initial N-alkylation with chloroacetone, followed by a base-mediated intramolecular cyclization and dehydration to yield the target bicyclic lactam.

Synthetic Scheme

The overall synthetic pathway is a two-step process starting from L-prolinamide.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A L-Prolinamide B N-(2-oxopropyl)-L-prolinamide (Intermediate) A->B  1. Chloroacetone  2. K₂CO₃, Acetonitrile  3. Reflux C This compound (Final Product) B->C  1. Acetic Acid  2. Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )SupplierGrade
L-Prolinamide114.14Sigma-Aldrich≥98%
Chloroacetone92.52Sigma-Aldrich98%
Potassium Carbonate (K₂CO₃)138.21Fisher ScientificAnhydrous, ≥99%
Acetonitrile (MeCN)41.05Fisher ScientificAnhydrous, 99.8%
Glacial Acetic Acid60.05Fisher ScientificACS Grade, ≥99.7%
Dichloromethane (DCM)84.93Fisher ScientificHPLC Grade
Ethyl Acetate (EtOAc)88.11Fisher ScientificHPLC Grade
Hexanes-Fisher ScientificHPLC Grade
Magnesium Sulfate (MgSO₄)120.37Fisher ScientificAnhydrous
Silica Gel-Sorbent Technologies60 Å, 230-400 mesh
Step 1: Synthesis of N-(2-oxopropyl)-L-prolinamide (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-prolinamide (5.71 g, 50 mmol), anhydrous potassium carbonate (13.82 g, 100 mmol), and anhydrous acetonitrile (100 mL).

  • Reagent Addition: Stir the suspension at room temperature. Slowly add chloroacetone (4.0 mL, 50 mmol) to the mixture dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with acetonitrile (2 x 20 mL).

  • Solvent Removal: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification: The crude product can be used in the next step without further purification. If desired, purification can be achieved by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to yield the intermediate as a viscous oil.

Step 2: Synthesis of this compound (Final Product)
  • Reaction Setup: Transfer the crude N-(2-oxopropyl)-L-prolinamide from the previous step into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cyclization: Add glacial acetic acid (50 mL) to the flask. Heat the solution to reflux (approximately 118°C) and maintain for 4-6 hours. This step facilitates an intramolecular condensation followed by dehydration. Monitor the reaction by TLC (10% Methanol in DCM).

  • Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove the acetic acid under reduced pressure. Be cautious as acetic acid is corrosive.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 30% to 70%) to afford this compound as a solid.

Safety Precautions
  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chloroacetone is a lachrymator and is toxic; handle with extreme care.

  • Acetic acid is corrosive; avoid inhalation and contact with skin.

Data Presentation

Table 1: Representative Reagent Quantities for Synthesis

CompoundM.W. ( g/mol )Amount (g)Volume (mL)Moles (mmol)Molar Eq.
L-Prolinamide114.145.71-501.0
Chloroacetone92.524.634.0501.0
Potassium Carbonate138.2113.82-1002.0
Glacial Acetic Acid60.05-50-Solvent

Table 2: Representative Results and Characterization

ParameterValue
Product Name This compound
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Off-white to pale yellow solid
Overall Yield 65-75% (Representative)
Purity (HPLC) >95% (Representative)
¹H NMR (CDCl₃) Representative shifts: δ (ppm) ~6.5 (s, 1H), 4.0-4.2 (m, 1H), 3.5-3.7 (m, 2H), 2.8-3.0 (m, 2H), 2.3 (s, 3H)
MS (ESI+) m/z = 151.08 [M+H]⁺ (Calculated for C₈H₁₁N₂O⁺: 151.0866)

References

Application Note: Purification of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one from a crude reaction mixture using silica gel column chromatography.

Introduction

This compound is a heterocyclic compound belonging to the pyrrolopyrazine class. Molecules with this scaffold are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Effective purification is a critical step following synthesis to isolate the target compound from byproducts and unreacted starting materials, ensuring high purity for subsequent characterization and biological assays.

Column chromatography is a widely used and effective technique for the separation of compounds on a preparative scale.[2][3] The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent).[4] For polar, nitrogen-containing compounds like pyrrolopyrazine derivatives, silica gel is a common stationary phase.[4][5] However, the basicity of the nitrogen atoms can sometimes lead to poor separation or "streaking" on the slightly acidic silica gel.[5] This protocol addresses this challenge by incorporating a small amount of a basic additive into the eluent.

This application note details a robust method for the purification of this compound using flash column chromatography with a gradient elution system.

Materials and Methods

Equipment and Glassware
Equipment/GlasswareSpecifications
Flash Chromatography SystemOr glass column (e.g., 40 cm length, 4 cm ID)
Glass ColumnIf manual setup is used
Fraction CollectorOptional, for automated collection
TLC PlatesSilica gel 60 F254
TLC Developing ChamberGlass tank with lid
UV Lamp254 nm wavelength
Rotary EvaporatorFor solvent removal
Standard Laboratory GlasswareBeakers, Erlenmeyer flasks, test tubes, etc.
Fume HoodFor all solvent handling
Reagents and Solvents
Reagent/SolventGradeNotes
Crude ProductN/ADissolved in a minimal amount of DCM
Silica Gel230-400 mesh (40-63 µm)Standard grade for flash chromatography
HeptaneHPLC GradeNon-polar component of the mobile phase
Ethyl Acetate (EtOAc)HPLC GradePolar component of the mobile phase
Dichloromethane (DCM)HPLC GradeFor sample loading and initial elution
Triethylamine (TEA)Reagent GradeAdditive to neutralize silica gel
Staining Reagente.g., Potassium permanganate stainFor visualizing spots on TLC

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude product. Adjustments to column size and solvent volumes may be necessary for different sample quantities. The weight of the silica gel adsorbent should be 20 to 50 times the weight of the crude sample.[2]

Preliminary TLC Analysis

Before performing the column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[3]

  • Prepare several eluent systems with varying ratios of heptane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1 Heptane:EtOAc), each containing 0.5% triethylamine.

  • Dissolve a small amount of the crude mixture in DCM.

  • Spot the dissolved mixture onto TLC plates and develop them in the prepared eluent systems.

  • Visualize the plates under UV light (254 nm) and/or with a chemical stain.

  • The ideal eluent system for starting the column is one that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.[4]

Column Preparation (Slurry Method)
  • Secure a glass column vertically in a fume hood. Ensure the stopcock is closed.[6]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin (approx. 1 cm) layer of sand on top of the plug.[6]

  • In a separate beaker, weigh out the required amount of silica gel (e.g., 50 g for a 1 g sample).

  • Create a slurry by adding the silica gel to the initial, least polar eluent (e.g., 95:5 Heptane:EtOAc with 0.5% TEA) while swirling or stirring.[6]

  • Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.[6]

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.[6]

  • Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading
  • Dissolve the crude product (1 g) in a minimal volume of dichloromethane (DCM), typically 2-3 mL.

  • Carefully pipette the dissolved sample onto the top of the sand layer, ensuring the silica bed is not disturbed.[4]

  • Open the stopcock and allow the sample to absorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.

  • Gently add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is absorbed onto the stationary phase. Drain this solvent to the top of the sand layer.

Elution and Fraction Collection
  • Carefully fill the column with the initial, non-polar eluent.

  • Begin elution by opening the stopcock to achieve a steady flow rate (for flash chromatography, apply gentle air pressure).

  • Collect the eluent in fractions using test tubes or a fraction collector.

  • Gradually increase the polarity of the mobile phase according to a predefined gradient. A suggested gradient is provided in the table below. This gradual increase in polarity will elute compounds of increasing polarity one by one.[3]

  • Monitor the separation by spotting collected fractions on TLC plates. Combine fractions that contain the pure target compound.

Mobile Phase Gradient
StepSolvent System (Heptane:EtOAc + 0.5% TEA)Volume (Column Volumes)Purpose
195:52Elute very non-polar impurities.
290:10 to 70:30 (Linear Gradient)5Elute compounds of intermediate polarity.
370:30 to 50:50 (Linear Gradient)5Elute the target product.
4100% EtOAc + 0.5% TEA2Elute highly polar impurities from the column.
Product Isolation
  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the final yield and confirm purity using analytical techniques such as NMR, LC-MS, or HPLC.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification process.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_sample Crude Sample in DCM tlc_analysis 1. Preliminary TLC Analysis (Determine Eluent System) crude_sample->tlc_analysis Test Sample sample_load 3. Sample Loading crude_sample->sample_load Load Full Sample column_prep 2. Column Preparation (Slurry Packing with Silica Gel) tlc_analysis->column_prep Informs Eluent Choice column_prep->sample_load elution 4. Gradient Elution (Heptane -> EtOAc) sample_load->elution collection 5. Fraction Collection elution->collection fraction_tlc 6. TLC Analysis of Fractions collection->fraction_tlc pooling 7. Pool Pure Fractions fraction_tlc->pooling evaporation 8. Solvent Evaporation pooling->evaporation purified_product Purified Product evaporation->purified_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a reliable and effective method for the purification of this compound using silica gel column chromatography. Key to the success of this separation is the preliminary determination of an appropriate eluent system via TLC and the use of a gradual solvent gradient. The addition of a small percentage of triethylamine to the mobile phase is critical for obtaining sharp, well-defined bands and preventing peak tailing by neutralizing the acidic nature of the silica gel stationary phase. This method yields a high-purity product suitable for further research and development activities.

References

Application Notes and Protocols for the Crystallization of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for developing a robust crystallization method for 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one. The successful crystallization of this and related bicyclic lactam compounds is critical for their purification, chiral resolution, and structural elucidation by X-ray crystallography, all of which are vital steps in the drug development pipeline.

Introduction to Crystallization of Pyrrolo[1,2-a]pyrazinones

This compound is a heterocyclic compound belonging to the pyrrolo[1,2-a]pyrazine class. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1] Obtaining high-quality crystalline material is often a prerequisite for advancing these compounds from discovery to clinical evaluation. Crystallization allows for the removal of impurities from the synthetic route and can be used to isolate specific stereoisomers, which may have different pharmacological profiles.

This guide outlines a systematic approach to developing a crystallization protocol for the title compound, from initial solvent screening to optimization of crystal growth.

Preliminary Analysis and Solvent Screening

A critical first step in developing a crystallization protocol is to determine the solubility of the compound in a range of solvents. This information will guide the selection of appropriate crystallization techniques and solvent systems.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is a moderately polar molecule. The presence of a lactam group and tertiary amines suggests potential solubility in a range of organic solvents. A systematic screening of solvents with varying polarities is recommended.

Protocol for Solvent Screening
  • Preparation: Add approximately 1-2 mg of this compound to a series of clean vials.

  • Solvent Addition: To each vial, add a different solvent dropwise (e.g., 100 µL increments) from the list in Table 1.

  • Observation at Room Temperature: After each addition, vortex the vial and observe the solubility. Record the approximate volume of solvent required to fully dissolve the compound.

  • Heating and Cooling: If the compound is insoluble or poorly soluble at room temperature, gently heat the vial and observe for dissolution. Allow the vial to cool slowly to room temperature and then place it in a refrigerator (4°C) to observe for precipitation or crystal formation.

  • Data Recording: Record all observations in a structured table, as shown in Table 1.

Data Presentation: Solvent Screening Results
SolventPolarity IndexSolubility at RT (approx. mg/mL)Solubility when HeatedObservations upon Cooling
Hexane0.1
Toluene2.4
Dichloromethane3.1
Acetone5.1
Isopropyl Alcohol3.9
Ethanol4.3
Methanol5.1
Water10.2

This table should be populated with experimental data.

Crystallization Protocols

Based on the results of the solvent screening, one or more of the following crystallization techniques can be employed.

Slow Evaporation

This is often the simplest method for obtaining crystals. It is suitable when a solvent is identified in which the compound is soluble at room temperature.

Protocol:

  • Dissolve the compound in a suitable solvent (identified from the screening) to create a near-saturated solution.

  • Filter the solution through a syringe filter (0.2 µm) into a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[2]

Vapor Diffusion

This technique is useful when the compound is highly soluble in one solvent (the "good" solvent) and insoluble in another (the "anti-solvent"). The two solvents must be miscible.

Protocol:

  • Dissolve the compound in a minimal amount of the "good" solvent.

  • Filter the solution into a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker sealed with parafilm or a wide-mouthed jar).

  • Add the "anti-solvent" to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and allow the anti-solvent vapor to slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[2]

Data Presentation: Vapor Diffusion Solvent Combinations
Good Solvent (for compound)Anti-Solvent (for diffusion)
DichloromethanePentane or Hexane
AcetoneToluene or Heptane
MethanolDiethyl Ether
TetrahydrofuranHexane

This table provides common solvent combinations to try based on general principles.[2]

Cooling Crystallization

This method is ideal when the compound has a significantly higher solubility in a given solvent at elevated temperatures compared to lower temperatures.

Protocol:

  • Add the compound to a suitable solvent in a flask.

  • Heat the mixture with stirring until the compound is fully dissolved, creating a saturated or near-saturated solution.

  • Filter the hot solution into a clean, pre-warmed flask to remove any insoluble impurities.

  • Allow the flask to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).

  • Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.[3]

  • Dry the crystals under vacuum.[3]

Troubleshooting

  • No Crystals Form: The solution may be undersaturated. Try evaporating some of the solvent. If that fails, the compound may be too soluble in the chosen solvent; try a different solvent system.

  • Oiling Out: The compound may be precipitating as an amorphous oil instead of crystals. This often happens when the solution is too supersaturated or cools too quickly. Try using a more dilute solution, a slower cooling rate, or a different solvent.

  • Poor Crystal Quality: Small or needle-like crystals can result from rapid crystallization. A slower crystallization process (e.g., slower evaporation or cooling) can lead to larger, higher-quality crystals. Seeding the solution with a previously formed crystal can also promote the growth of larger single crystals.[2]

Visualization of Workflows and Structures

Diagram 1: Crystallization Method Selection Workflow

G A Start: Purified Compound B Solvent Screening A->B C Soluble at RT? B->C D Slow Evaporation C->D Yes E High Solubility? C->E No I End: High-Quality Crystals D->I F Vapor Diffusion E->F Yes G Poor Solubility at RT, Good at High T? E->G No F->I H Cooling Crystallization G->H Yes H->I

Caption: Workflow for selecting a crystallization method.

Diagram 2: Structure of this compound

G mol [Image of the chemical structure of this compound would be placed here if image rendering were supported. A textual representation is provided below.]    N1-C2(=O)-C9a-N4(CH3)-C3H2-C2H2-N1    |       |    C8=C7-C6=C9a

Caption: Chemical structure of the target compound.

(Note: The DOT language does not support direct chemical structure rendering. A textual representation is provided for clarity.)

References

Application Notes and Protocols for 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for developing a cell-based assay to characterize the biological activity of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one. Recent studies have highlighted that derivatives of the pyrrolo[1,2-a]pyrazine scaffold can act as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC, and are implicated in various cancers and inflammatory diseases. Therefore, the following protocols are designed to investigate the potential of this compound as a BET bromodomain inhibitor.

The proposed workflow begins with a target engagement assay to confirm the direct binding of the compound to BET bromodomains within a cellular context. Subsequently, a series of functional assays are described to evaluate the downstream cellular consequences of BET inhibition, including effects on cell proliferation, apoptosis, and the expression of key target genes.

Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive assessment of the compound's activity, from direct target interaction to its functional effects on cancer cells.

Experimental_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Function cluster_2 Phase 3: Mechanism of Action Target_Engagement NanoBRET™ Target Engagement Assay Cell_Viability Cell Proliferation (MTT Assay) Target_Engagement->Cell_Viability Apoptosis Apoptosis Induction (Caspase-Glo® 3/7 Assay) Target_Engagement->Apoptosis Gene_Expression Target Gene Expression (qRT-PCR for c-MYC & BCL2) Cell_Viability->Gene_Expression Apoptosis->Gene_Expression

Caption: Experimental workflow for assessing the activity of this compound.

Signaling Pathway: BET Bromodomain Inhibition

BET inhibitors, such as the well-characterized compound JQ1, function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains (BRD2, BRD3, BRD4, and BRDT). This displacement prevents BET proteins from binding to acetylated histones at enhancer and promoter regions of target genes. Consequently, the transcriptional machinery, including RNA Polymerase II, is not efficiently recruited, leading to the downregulation of key genes involved in cell proliferation and survival, most notably the proto-oncogene c-MYC and the anti-apoptotic protein BCL2.

BET_Inhibition_Pathway cluster_0 Normal State cluster_1 With BET Inhibitor BET BET Proteins (BRD4) Enhancer Enhancer/Promoter BET->Enhancer Acetylated_Histones Acetylated Histones Acetylated_Histones->BET binds to PolII RNA Pol II Enhancer->PolII recruits Gene_Expression Gene Expression (e.g., c-MYC, BCL2) PolII->Gene_Expression initiates transcription of Transcription_Factors Transcription Factors Transcription_Factors->Enhancer Cell_Growth Cell Proliferation & Survival Gene_Expression->Cell_Growth BET_Inhibitor 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one BET_i BET Proteins (BRD4) BET_Inhibitor->BET_i competitively binds to Acetylated_Histones_i Acetylated Histones BET_i->Acetylated_Histones_i binding blocked Enhancer_i Enhancer/Promoter Gene_Expression_i Reduced Gene Expression Enhancer_i->Gene_Expression_i transcription repressed Apoptosis Apoptosis Gene_Expression_i->Apoptosis

Caption: Simplified signaling pathway of BET bromodomain inhibition.

Phase 1: Target Engagement

Protocol 1: NanoBRET™ Target Engagement Intracellular BET BRD Assay

This assay directly measures the binding of the test compound to BET bromodomain proteins within living cells.[1][2][3][4] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BET protein (e.g., BRD4) and a fluorescent tracer that binds to the bromodomain. A test compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for NanoLuc®-BRD4 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for BET bromodomains

  • Nano-Glo® Live Cell Substrate

  • NanoLuc® Inhibitor

  • This compound (test compound)

  • JQ1 (positive control)

  • DMSO (vehicle control)

  • White, 96-well assay plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate and grow to 70-90% confluency.

    • Transfect cells with the NanoLuc®-BRD4 plasmid DNA according to the manufacturer's protocol for the transfection reagent.

    • Incubate for 24 hours post-transfection.

  • Cell Plating:

    • Harvest the transfected cells and resuspend in Opti-MEM®.

    • Plate the cells into a white 96-well plate at a density of 2 x 10^4 cells per well in a volume of 90 µL.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound and JQ1 in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.

    • Add 10 µL of the compound dilutions (or DMSO for control) to the appropriate wells.

    • Immediately add 10 µL of the tracer solution to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® Live Cell Substrate and NanoLuc® Inhibitor mix according to the manufacturer's protocol.

    • Add 25 µL of this mix to each well.

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

ParameterThis compoundJQ1 (Positive Control)DMSO (Vehicle Control)
IC50 (nM) To be determinedExpected: Low nM rangeNo inhibition
Maximum Inhibition (%) To be determinedExpected: ~100%0%

Phase 2: Cellular Function

Protocol 2: Cell Proliferation Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • Human leukemia cell line (e.g., MV4-11, MOLM-13) or another cancer cell line sensitive to BET inhibitors.

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound (test compound).

  • JQ1 (positive control).

  • DMSO (vehicle control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom plates.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and JQ1 in culture medium.

    • Add 100 µL of the compound dilutions to the wells (final volume 200 µL). Include wells with DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

CompoundGI50 (µM)
This compoundTo be determined
JQ1 (Positive Control)Expected: Sub-µM to low µM range
Protocol 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9][10][11][12][13]

Materials:

  • Cell line and culture reagents as in Protocol 2.

  • Test compound, JQ1, and DMSO.

  • Caspase-Glo® 3/7 Reagent.

  • White-walled 96-well plates.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol, using white-walled plates.

    • Incubate for 24-48 hours.

  • Assay Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold-change in caspase activity relative to the vehicle control.

    • Plot the fold-change against the log of the compound concentration.

CompoundEC50 for Caspase 3/7 Activation (µM)Maximum Fold Induction
This compoundTo be determinedTo be determined
JQ1 (Positive Control)Expected: Concentration-dependent increaseExpected: Significant fold increase

Phase 3: Mechanism of Action

Protocol 4: Target Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) will be used to measure the mRNA levels of known BET target genes, c-MYC and BCL2, to confirm the on-target effect of the compound.[14][15][16][17]

Materials:

  • Cell line and culture reagents as in Protocol 2.

  • Test compound, JQ1, and DMSO.

  • RNA extraction kit (e.g., RNeasy Mini Kit).

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit).

  • SYBR® Green PCR Master Mix.

  • Primers for c-MYC, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB).

  • qRT-PCR instrument.

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed cells in a 6-well plate and treat with the test compound, JQ1, or DMSO at their respective GI50 concentrations for 6-24 hours.

    • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using SYBR® Green Master Mix, primers, and cDNA.

    • Run the reactions on a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Gene TargetFold Change in mRNA Expression (vs. Vehicle Control)
c-MYC
This compoundTo be determined
JQ1 (Positive Control)Expected: Significant downregulation
BCL2
This compoundTo be determined
JQ1 (Positive Control)Expected: Significant downregulation

Conclusion

The successful execution of these protocols will provide a comprehensive profile of this compound's cellular activity. The data generated will indicate whether the compound engages BET bromodomains in cells, its potency in inhibiting cancer cell proliferation and inducing apoptosis, and its on-target effect on the transcription of key proto-oncogenes. These findings will be crucial for the further development of this compound as a potential therapeutic agent.

References

Application Note and Protocol: Measuring BET Bromodomain Inhibition by 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one using the AlphaScreen Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1][2] This interaction plays a crucial role in the regulation of gene transcription.[2] Aberrant BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.[3][4] Small molecule inhibitors that disrupt the interaction between BET bromodomains and acetylated histones have shown significant therapeutic potential.[3]

This application note provides a detailed protocol for utilizing the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to measure the inhibitory activity of the compound 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one on the interaction between a BET bromodomain and an acetylated histone peptide. AlphaScreen is a bead-based, non-radioactive, homogeneous proximity assay ideal for high-throughput screening of biomolecular interactions.[5][6][7]

Principle of the AlphaScreen Assay

The AlphaScreen technology is based on the interaction between two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[6][7] When these beads are brought into close proximity (within approximately 200 nm), a cascade of chemical reactions occurs, resulting in a luminescent signal.[5][6][8]

In the context of BET bromodomain inhibition:

  • Donor Beads: Streptavidin-coated Donor beads are used to capture a biotinylated peptide representing an acetylated histone tail.

  • Acceptor Beads: Acceptor beads are coated with a capture moiety (e.g., anti-GST antibody) that binds to a tagged recombinant BET bromodomain protein (e.g., GST-tagged).

  • Interaction: In the absence of an inhibitor, the BET bromodomain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity.

  • Signal Generation: Upon excitation with a laser at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen.[5][6] If an Acceptor bead is nearby, the singlet oxygen diffuses and triggers a chemiluminescent reaction within the Acceptor bead, which in turn excites fluorophores that emit light at 520-620 nm.[7]

  • Inhibition: The presence of an inhibitor, such as this compound, disrupts the interaction between the BET bromodomain and the acetylated peptide. This separation of the Donor and Acceptor beads leads to a decrease in the AlphaScreen signal. The degree of signal reduction is proportional to the inhibitory activity of the compound.[9]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the BET bromodomain signaling pathway and the experimental workflow for the AlphaScreen assay.

BET_Signaling_Pathway cluster_nucleus Nucleus Chromatin Chromatin AcHistone Acetylated Histones BET BET Protein (e.g., BRD4) AcHistone->BET recognizes PolII RNA Polymerase II BET->PolII recruits Transcription Gene Transcription PolII->Transcription HAT Histone Acetyltransferases (HATs) HAT->AcHistone acetylates HDAC Histone Deacetylases (HDACs) HDAC->AcHistone deacetylates Inhibitor 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one Inhibitor->BET inhibits binding

Caption: Simplified signaling pathway of BET protein-mediated gene transcription.

AlphaScreen_Workflow cluster_plate 384-Well Plate step1 1. Add Assay Buffer step2 2. Add BET Bromodomain Protein step1->step2 step3 3. Add Test Compound (this compound) step2->step3 step4 4. Add Biotinylated Acetylated Peptide step3->step4 step5 5. Incubate step4->step5 step6 6. Add Acceptor Beads step5->step6 step7 7. Incubate (in dark) step6->step7 step8 8. Add Donor Beads step7->step8 step9 9. Incubate (in dark) step8->step9 step10 10. Read AlphaScreen Signal step9->step10

References

Application Notes and Protocols: In Vitro Evaluation of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro testing of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, a novel compound within the promising pyrrolo[1,2-a]pyrazine class of potential anticancer agents. While specific data for this derivative is emerging, the protocols and expected outcomes are based on extensive research on structurally related compounds. Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines.[1][2]

Overview of Antiproliferative Activity

Derivatives of the pyrrolo[1,2-a]pyrazine core have shown potent activity against various cancer cell lines, including those of the prostate (PC3), breast (MCF-7), and pancreas (Panc-1).[1] The mechanism of action for some of these compounds has been linked to the induction of apoptosis and cell cycle arrest, making this class of molecules a promising area for cancer therapeutic development.[1]

Quantitative Data Summary

The following tables summarize the kind of quantitative data that can be expected from in vitro assays with this compound, based on the performance of similar pyrrolo[1,2-a]pyrazine derivatives.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative Pyrrolo[1,2-a]pyrazine Derivatives against Various Human Cancer Cell Lines.

Compound ClassPanc-1PC3MDA-MB-231HDF (Normal Fibroblasts)Reference
Dihydropyrrolo[1,2-a]pyrazine DerivativesExpected RangeExpected RangeExpected RangeExpected Range[1]
1,3-disubstituted pyrrolo[1,2-a]pyrazineExpected RangeExpected RangeExpected RangeExpected Range[1]

Note: Specific IC50 values for this compound are to be determined experimentally. The table illustrates the expected data format and the cell lines that have been shown to be sensitive to this class of compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[1][3]

Materials:

  • Human cancer cell lines (e.g., Panc-1, PC3, MDA-MB-231) and a normal cell line (e.g., HDF).[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • This compound (dissolved in DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound at Various Concentrations incubation_24h->add_compound incubation_48h Incubate for 48-72h add_compound->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow
Apoptosis Assay by Flow Cytometry

This protocol is to determine if the compound induces apoptosis.

Materials:

  • Cancer cells treated with the IC50 concentration of the compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis

This protocol is to assess the effect of the compound on the cell cycle.

Materials:

  • Cancer cells treated with the IC50 concentration of the compound.

  • 70% cold ethanol.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells and fix them in 70% cold ethanol overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Potential Signaling Pathways

Based on studies of related compounds, this compound may exert its anticancer effects through various signaling pathways. Some pyrrolo[1,2-a]pyrazine derivatives have been shown to act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) or as Bromodomain and Extra-Terminal (BET) bromodomain inhibitors.[4][5][6]

signaling_pathway cluster_parp PARP Inhibition cluster_bet BET Inhibition cluster_apoptosis Apoptosis Induction compound 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one parp PARP-1 compound->parp bet BET Bromodomains compound->bet dna_repair DNA Repair Inhibition parp->dna_repair apoptosis Apoptosis dna_repair->apoptosis oncogene Oncogene Transcription bet->oncogene oncogene->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Potential Signaling Pathways

Conclusion

The provided application notes and protocols offer a robust framework for the initial in vitro evaluation of this compound. Based on the activities of related compounds, this molecule holds the potential for significant anticancer properties. The suggested experiments will help in elucidating its cytotoxic and mechanistic profiles, paving the way for further preclinical development.

References

Application Notes and Protocols for Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives: Anti-inflammatory and Antiviral Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory and antiviral activities of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. The following sections outline the methodologies for key assays, present representative data for analogous compounds, and illustrate the underlying signaling pathways.

Anti-inflammatory Activity Assays

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives can be screened for their anti-inflammatory potential by assessing their ability to inhibit key inflammatory mediators and enzymes.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the inhibitory activities of representative pyrrolo-fused heterocyclic compounds against key inflammatory targets. This data can serve as a benchmark for evaluating novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.

Compound ClassAssayTargetIC50 / % InhibitionReference CompoundIC50
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione DerivativesCOX-1 InhibitionCOX-11.2 µM - 4.5 µMMeloxicam2.5 µM
COX-2 InhibitionCOX-20.3 µM - 1.8 µMMeloxicam0.9 µM
Pyridylpyrazole DerivativesNitric Oxide Production (LPS-induced)iNOS11.6% - 37.19% inhibition at 10 µML-NMMA-
Pyrrolo[1,2-a]pyrazine DerivativesIL-6 ProductionIL-643-59% inhibition at 50 µM[1]--
Pyrazole-1-carboxamidineNitric Oxide SynthaseiNOS2.4 µM - 5 µMNMA6 µM
Experimental Protocols

This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 assay buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., AMPLEX® Red)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare a reaction mixture containing COX-2 assay buffer and the fluorometric probe.

  • Add the human recombinant COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of the test pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives or the reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Immediately measure the fluorescence intensity at timed intervals using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the compound concentration.

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)

  • Test compounds and reference inhibitor (e.g., L-NMMA)

  • 96-well cell culture plates

  • Spectrophotometer

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives or a reference inhibitor for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Generate a standard curve using sodium nitrite to quantify the nitrite concentration.

  • Calculate the percent inhibition of NO production and determine the IC50 value.

This protocol measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 secreted by stimulated immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line

  • RPMI 1640 cell culture medium with 10% FBS

  • LPS or other appropriate stimulant

  • Human TNF-α and IL-6 ELISA kits

  • Test compounds

  • 96-well cell culture plates

  • ELISA plate reader

Protocol:

  • Isolate and culture PBMCs or seed an immune cell line in a 96-well plate.

  • Pre-treat the cells with various concentrations of the pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives for 1 hour.

  • Stimulate the cells with an appropriate stimulant (e.g., LPS) for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Perform the TNF-α and IL-6 ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations from the standard curve and determine the IC50 values for the inhibition of TNF-α and IL-6 production.

Visualization of Anti-inflammatory Signaling Pathways

Anti_Inflammatory_Pathway cluster_downstream Downstream Signaling cluster_inflammatory Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Pyrrolo_Pyrazinone Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives NFkB NF-κB Pyrrolo_Pyrazinone->NFkB Inhibition MAPK MAPK (p38, JNK, ERK) Pyrrolo_Pyrazinone->MAPK Inhibition COX2 COX-2 Pyrrolo_Pyrazinone->COX2 Direct Inhibition TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK TRAF6->MAPK IKK->NFkB iNOS iNOS NFkB->iNOS NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 AP1 AP-1 MAPK->AP1 AP1->TNFa AP1->IL6 NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: LPS-induced pro-inflammatory signaling cascade and potential points of inhibition by pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.

Antiviral Activity Assays

Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives can be evaluated for their ability to inhibit the replication of various viruses. The following protocols are for two common viral assay systems, the Hepatitis C Virus (HCV) replicon system and the Herpes Simplex Virus (HSV) plaque reduction assay.

Data Presentation: In Vitro Antiviral Activity

The following table presents the antiviral activity of representative pyrrolo-fused heterocyclic compounds against HCV and HSV.

Compound ClassAssayVirusEC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)
Pyrazino[1,2-a]indole DerivativeHCV RepliconHCV Genotype 1b1.6 µM>100 µM>62.5
Pyridopyrazine DerivativePlaque ReductionHSV-1~1 µM>40 µM>40
Plaque ReductionHSV-2~1 µM>40 µM>40
Pyrrolo[2,1-f][2][3][4]triazine DerivativeMDCK Cell CultureInfluenza A (H1N1)4 µg/mL>100 µg/mL>25
Experimental Protocols

This cell-based assay measures the inhibition of HCV RNA replication in a human hepatoma cell line containing a subgenomic HCV replicon that often includes a reporter gene like luciferase.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., with a luciferase reporter)

  • DMEM with 10% FBS and G418 (for selection)

  • Test compounds and a reference inhibitor (e.g., Sofosbuvir)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Seed the HCV replicon cells in a 96-well plate and allow them to attach.

  • Treat the cells with serial dilutions of the pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives or a reference inhibitor. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C.

  • To determine antiviral activity, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase signal indicates inhibition of viral replication.

  • To determine cytotoxicity, use a parallel plate of cells treated with the same compound concentrations and measure cell viability using a reagent like CellTiter-Glo®.

  • Calculate the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) for cell viability. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

Materials:

  • Vero cells (or another susceptible cell line)

  • DMEM with 2% FBS

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock

  • Test compounds and a reference inhibitor (e.g., Acyclovir)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Protocol:

  • Seed Vero cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the HSV stock and infect the cell monolayers for 1-2 hours.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives or a reference inhibitor.

  • Incubate the plates for 2-3 days to allow for plaque formation.

  • Fix the cells with a fixative (e.g., methanol) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percent plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Visualization of Antiviral Mechanisms and Experimental Workflow

Antiviral_Mechanisms cluster_virus_lifecycle Viral Lifecycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication Uncoating->Replication Assembly Assembly Replication->Assembly Viral_Polymerase Viral Polymerase (e.g., NS5B for HCV) Replication->Viral_Polymerase Release Release Assembly->Release Neuraminidase Neuraminidase (for Influenza) Release->Neuraminidase Pyrrolo_Pyrazinone Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives Pyrrolo_Pyrazinone->Viral_Polymerase Inhibition Pyrrolo_Pyrazinone->Neuraminidase Inhibition

Caption: Potential targets in the viral lifecycle for pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.

Experimental_Workflow cluster_antiviral_assay Antiviral Assay Workflow Cell_Culture 1. Cell Culture (e.g., Vero, Huh-7) Compound_Treatment 2. Compound Treatment (Serial Dilutions) Cell_Culture->Compound_Treatment Virus_Infection 3. Virus Infection (HCV Replicon or HSV) Compound_Treatment->Virus_Infection Incubation 4. Incubation Virus_Infection->Incubation Readout 5. Assay Readout (Luciferase, Plaque Count) Incubation->Readout Data_Analysis 6. Data Analysis (EC50, CC50, SI) Readout->Data_Analysis

Caption: General experimental workflow for in vitro antiviral activity screening.

References

Probing the Epigenome: 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one as a Chemical Probe for BET Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins (comprising BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins. This recognition is a key event in the regulation of gene transcription. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive targets for therapeutic intervention. Chemical probes are indispensable tools for dissecting the biological roles of proteins and for validating them as drug targets. This document provides detailed application notes and protocols for the use of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one as a chemical probe for the BET family of proteins.

Data Presentation

The following table summarizes the reported biochemical activity of a representative 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative against BET bromodomains. This data is intended to serve as a guideline for the expected potency of the 4-methyl analog.

TargetAssay TypeIC50 (nM)Reference Compound (ABBV-075) IC50 (nM)
BRD4 (BD1)TR-FRET~1111
BRD4 (BD2)TR-FRET~33
BRD2 (BD1)TR-FRET~2727
BRD2 (BD2)TR-FRET~77
BRD3 (BD1)TR-FRET~1515
BRD3 (BD2)TR-FRET~55
BRDT (BD1)TR-FRET~3636
BRDT (BD2)TR-FRET~1818

Table 1: Biochemical Potency of a representative 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative against BET bromodomains. Data is adapted from studies on close structural analogs.[1][3]

Mandatory Visualizations

Signaling Pathway

BET_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tails Ac_Histone Acetylated Histones HATs Histone Acetyltransferases (HATs) HATs->Histone Acetylation BET_Protein BET Protein (e.g., BRD4) Ac_Histone->BET_Protein Recognition TF_Complex Transcription Factor Complex (e.g., P-TEFb) BET_Protein->TF_Complex Recruitment Chemical_Probe 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one Chemical_Probe->BET_Protein Inhibition RNA_Pol_II RNA Polymerase II TF_Complex->RNA_Pol_II Activation Gene_Transcription Target Gene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription Initiation

Caption: BET protein signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Assays Probe_Prep Probe Synthesis & Solubilization TR_FRET TR-FRET Assay (Binding Affinity) Probe_Prep->TR_FRET Selectivity Selectivity Profiling (e.g., BROMOscan) Probe_Prep->Selectivity NanoBRET NanoBRET Assay (Target Engagement) TR_FRET->NanoBRET Selectivity->NanoBRET Gene_Expression Gene Expression Analysis (qPCR/Western Blot) NanoBRET->Gene_Expression Viability Cell Viability Assay (e.g., MTT) NanoBRET->Viability

Caption: Experimental workflow for characterizing the BET probe.

Experimental Protocols

Synthesis of this compound

A general synthetic route for pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives involves the condensation of a substituted pyrrole with an appropriate amino acid derivative followed by cyclization. For the synthesis of this compound, a plausible route could involve the reaction of a 2-formylpyrrole with N-methylethylenediamine followed by an intramolecular cyclization and oxidation. A detailed, validated synthetic protocol for this specific compound is not publicly available and would require development.

In Vitro Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol is to determine the IC50 value of the chemical probe against BET bromodomains.

Materials:

  • Recombinant His-tagged BET bromodomain protein (e.g., BRD4-BD1)

  • Biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16 (H4K5/8/12/16ac)

  • Terbium-cryptate labeled anti-His antibody (donor)

  • Streptavidin-d2 (acceptor)

  • Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT

  • 384-well low-volume black plates

  • This compound stock solution in DMSO

Procedure:

  • Prepare a serial dilution of the chemical probe in DMSO. Further dilute in assay buffer to the desired final concentrations (typically from 1 nM to 100 µM).

  • Add 2 µL of the diluted chemical probe or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare a master mix containing the His-tagged BET bromodomain protein and the biotinylated histone peptide in assay buffer.

  • Add 4 µL of the protein-peptide mix to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare a detection mix containing the Terbium-cryptate labeled anti-His antibody and Streptavidin-d2 in assay buffer.

  • Add 4 µL of the detection mix to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay: NanoBRET™

This protocol is to confirm that the chemical probe can engage with its target BET protein within a cellular environment.

Materials:

  • HEK293 cells

  • NanoLuc®-BET fusion vector (e.g., NanoLuc®-BRD4)

  • BET-HaloTag® fusion vector (as a control for non-specific binding)

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white plates

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-BET fusion vector and the BET-HaloTag® fusion vector (for control) and plate in a 96-well white plate. Incubate for 24 hours.

  • Prepare a serial dilution of the chemical probe in Opti-MEM®.

  • Add the diluted chemical probe to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the NanoBRET™ detection reagent by diluting the Nano-Glo® Substrate and the HaloTag® 618 Ligand in Opti-MEM®.

  • Add the detection reagent to the wells.

  • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for cellular target engagement.

Cellular Activity Assay: c-MYC Expression

This protocol assesses the functional consequence of BET inhibition by measuring the downregulation of a known BET target gene, c-MYC.

Materials:

  • Cancer cell line known to be sensitive to BET inhibition (e.g., MV4-11, a human acute myeloid leukemia cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • RNA extraction kit

  • qRT-PCR reagents and primers for c-MYC and a housekeeping gene (e.g., GAPDH)

  • Western blot reagents and antibodies for c-MYC and a loading control (e.g., β-actin)

Procedure (for Western Blot):

  • Seed MV4-11 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the chemical probe or DMSO for 6-24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against c-MYC and β-actin.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the bands using a chemiluminescence detection system and quantify the band intensities.

  • Normalize the c-MYC band intensity to the β-actin band intensity to determine the dose-dependent effect on c-MYC protein levels.

Conclusion

This compound, based on the high potency and selectivity of its close structural analogs, represents a promising chemical probe for the investigation of BET protein biology. The protocols outlined in this document provide a framework for its characterization and utilization in both biochemical and cellular contexts. As with any chemical probe, it is crucial to perform thorough validation experiments to ensure its suitability for the intended biological questions. The provided diagrams and protocols are intended to guide researchers in the effective application of this and similar compounds in the exciting field of epigenetic research and drug discovery.

References

Application Notes and Protocols for the In Vivo Formulation of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound belonging to the pyrrolopyrazine class, a scaffold known for a wide range of biological activities, including antitumor, antimicrobial, and kinase inhibitory effects.[1][2][3] Successful in vivo evaluation of this compound is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability. As with many novel chemical entities, this compound is anticipated to have poor aqueous solubility, a common challenge in preclinical studies.[4][5]

These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies of this compound. The protocols outlined below are based on established principles for formulating poorly water-soluble compounds and should be adapted based on the experimentally determined physicochemical properties of the specific molecule.[6][7][8]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundational step in formulation development.[6] Key parameters to be determined are summarized in the table below. Researchers should populate this table with their experimental data.

PropertyMethodExpected Outcome/Importance
Aqueous Solubility Shake-flask method in water and relevant buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)Determines the intrinsic solubility and pH-dependent solubility profile, guiding the selection of a suitable formulation strategy.
Solubility in Co-solvents Shake-flask method in various pharmaceutically acceptable solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)Identifies potential co-solvents for developing a solution-based formulation.
LogP/LogD HPLC-based or shake-flask methodIndicates the lipophilicity of the compound, which influences its absorption and distribution.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and potential for amorphous solid dispersions.
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups, which can be targeted for pH-adjustment strategies to enhance solubility.
Chemical Stability HPLC analysis of the compound in various vehicles over time at different storage conditionsAssesses the degradation of the compound in the chosen formulation vehicle, ensuring dose accuracy during in vivo studies.

Formulation Strategies for Poorly Soluble Compounds

Based on the physicochemical properties, a tiered approach to formulation development is recommended, starting with simpler methods before progressing to more complex systems if required.[6]

  • Aqueous Solutions: If the compound exhibits sufficient solubility in aqueous buffers, this is the simplest and most preferred formulation.

  • Co-solvent Systems: For compounds with poor aqueous solubility, the use of co-solvents can significantly improve solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).

  • Suspensions: If the required dose cannot be achieved in a solution, a micronized suspension can be prepared. This involves dispersing the solid compound in an aqueous vehicle containing suspending and wetting agents.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[5][8]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and bioavailability.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation

This protocol describes the preparation of a solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound and place it in a glass vial.

  • Add the desired volume of PEG 400 to the vial.

  • Vortex and then sonicate the mixture for 10-15 minutes to aid dissolution.

  • If the compound is not fully dissolved, add propylene glycol in a stepwise manner, followed by vortexing and sonication after each addition.

  • Once the compound is completely dissolved, slowly add saline or PBS dropwise while stirring to reach the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for administration.

  • Determine the final concentration of the compound in the formulation by a validated analytical method (e.g., HPLC).

  • Store the formulation under appropriate conditions and assess its stability over the intended period of use.

Protocol 2: Preparation of a Suspension Formulation

This protocol outlines the steps for preparing a micronized suspension of this compound.

Materials:

  • Micronized this compound

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle

  • Homogenizer (optional)

  • Glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the vehicle by dissolving CMC-Na in water with gentle heating and stirring. Allow the solution to cool to room temperature. Add Tween 80 and mix thoroughly.

  • Weigh the required amount of micronized this compound.

  • In a mortar, add a small amount of the vehicle to the compound to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while triturating to ensure a uniform dispersion.

  • Transfer the suspension to a suitable container and stir continuously using a magnetic stirrer. For a more uniform particle size distribution, a homogenizer can be used.

  • Visually inspect the suspension for uniformity.

  • The suspension should be continuously stirred during dosing to ensure homogeneity.

  • Characterize the suspension for particle size distribution and stability.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the development of an in vivo formulation for a poorly soluble compound like this compound.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Formulation Characterization cluster_3 Phase 4: In Vivo Evaluation A Compound Synthesis & Purification B Physicochemical Characterization (Solubility, LogP, pKa, etc.) A->B C Select Formulation Strategy (Solution, Suspension, etc.) B->C D Excipient Compatibility & Selection C->D E Formulation Preparation & Optimization D->E F Analytical Method Development & Validation E->F G Stability Studies F->G H In Vitro Characterization (e.g., Dissolution) F->H I Pharmacokinetic Studies H->I J Efficacy & Toxicology Studies I->J

Caption: Workflow for In Vivo Formulation Development.

Potential Signaling Pathways

While the specific signaling pathway of this compound is not yet fully elucidated, related pyrrolopyrazine derivatives have been shown to act as inhibitors of various kinases.[9] For instance, some derivatives have demonstrated potent inhibitory activity against the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene expression.[9] Other related heterocyclic compounds have been investigated for their potential to inhibit epidermal growth factor receptor (EGFR) signaling or to act as microtubule targeting agents.[10][11]

The diagram below illustrates a generalized kinase inhibitor signaling pathway that could be relevant for this class of compounds.

Kinase_Inhibitor_Pathway cluster_pathway Generalized Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylates & Activates Compound 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one Compound->Receptor Inhibits CellularResponse Cellular Response (Proliferation, Survival, etc.) Downstream->CellularResponse Leads to

Caption: Generalized Kinase Inhibitor Signaling Pathway.

Conclusion

The successful in vivo evaluation of this compound hinges on the rational design of a suitable formulation. A systematic approach, beginning with thorough physicochemical characterization and followed by a tiered formulation strategy, is essential. The protocols and workflows provided in these application notes serve as a valuable starting point for researchers. It is imperative to tailor these general guidelines to the specific properties of the compound to ensure the generation of reliable and reproducible preclinical data.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common side reactions and issues encountered during the synthesis of the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyclization of N-allyl-pyrrole-2-carboxamide is giving a mixture of products. How can I improve the selectivity for the desired dihydropyrrolo[1,2-a]pyrazin-1(2H)-one?

A1: The choice of palladium catalyst and reaction conditions is critical for the outcome of this cyclization. Different catalysts can lead to different products. For the synthesis of the pyrrolo[1,2-a]pyrazine product, palladium acetate in the presence of sodium acetate and tetrabutylammonium chloride in DMSO at 120 °C has been shown to be effective.[1] If you are observing undesired byproducts, consider screening different palladium catalysts and reaction conditions.

Q2: I am observing a significant amount of an epimer as a byproduct in my cyclization reaction to form a substituted dihydropyrrolo[1,2-a]pyrazin-1(2H)-one. What are the likely causes and how can I minimize its formation?

A2: Epimerization is a common side reaction, particularly during base-mediated cyclizations. In the synthesis of (-)-agelastatin A, which features the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core, the formation of a 4,5-epimer has been reported as a minor byproduct (13%) during silica-promoted cyclization.[1][2] Base-mediated cyclization of certain precursors can lead to a higher degree of epimerization.

Troubleshooting Steps:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the degree of epimerization. For instance, in some cases, using a milder base or an acidic medium for cyclization can improve diastereoselectivity.[2]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of epimerization.

  • Chromatographic Separation: If epimerization cannot be completely suppressed, careful column chromatography can often be used to separate the desired diastereomer from the unwanted epimer.

Q3: My aza-Michael addition step is proceeding with low yield and I am isolating starting material and some unidentified byproducts. What can I do to improve this reaction?

A3: Incomplete reaction or the formation of byproducts in an aza-Michael addition can be due to several factors, including insufficient reactivity of the Michael acceptor or donor, or unfavorable reaction conditions.

Troubleshooting Steps:

  • Activation of Michael Acceptor: The electrophilicity of the double bond in the Michael acceptor can be increased by the addition of a Brønsted or Lewis acid.

  • Solvent and Base Selection: The choice of solvent and base is crucial. Common conditions include potassium carbonate in a suitable solvent.[1] Screening different base/solvent combinations may be necessary to optimize the reaction.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of desired product Incomplete reaction, side product formation (e.g., epimerization, rearrangement), or decomposition of starting material or product.Optimize reaction conditions (temperature, time, catalyst, solvent). Purify starting materials. Use a different synthetic route.
Formation of isomeric byproducts Non-selective reaction conditions, particularly in cyclization steps. Use of non-stereospecific catalysts or reagents.Employ a stereoselective catalyst or chiral auxiliary. Optimize reaction conditions to favor the formation of the desired isomer.
Difficulty in purification Co-elution of the desired product with byproducts or starting materials.Optimize chromatographic conditions (e.g., change solvent system, use a different stationary phase). Consider recrystallization or other purification techniques.
Reaction does not proceed Inactive catalyst, poor quality reagents, or incorrect reaction conditions.Check the activity of the catalyst. Purify reagents. Verify reaction setup and conditions.

Quantitative Data Summary

The following table summarizes reported yields for a key cyclization step in the synthesis of a dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative, highlighting the formation of an epimeric side product.

Product Reaction Conditions Yield (%) Reference
Agelastatin AHeating with silica (SiO2) at 45 °C68[1][2]
4,5-epimerHeating with silica (SiO2) at 45 °C13[1][2]

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyclization:

To a solution of N-allyl-pyrrole-2-carboxamide in DMSO are added palladium acetate (0.1 eq), sodium acetate, and tetrabutylammonium chloride. The mixture is heated to 120 °C and stirred until the reaction is complete as monitored by TLC. The reaction mixture is then cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Procedure for Silica-Promoted Cyclization:

The acyclic precursor is dissolved in a suitable solvent and silica gel is added. The mixture is heated at a specific temperature (e.g., 45 °C) with stirring. The reaction progress is monitored by TLC. Upon completion, the silica gel is filtered off and washed with a polar solvent (e.g., methanol). The combined filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired dihydropyrrolo[1,2-a]pyrazin-1(2H)-one and any side products.[1][2]

Visualizations

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Acyclic_Precursor Acyclic Precursor Intermediate Cyclization Intermediate Acyclic_Precursor->Intermediate Cyclization (e.g., Heat, SiO2) Desired_Product Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Intermediate->Desired_Product Deprotection/ Rearrangement Epimer Epimeric Byproduct Intermediate->Epimer Epimerization

Caption: Formation of an epimeric byproduct during cyclization.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Side Products Analyze->Identify Optimize Optimize Reaction Conditions Identify->Optimize Known Side Product Purify Purify Starting Materials Identify->Purify Starting Material Impurities Change_Route Consider Alternative Synthetic Route Identify->Change_Route Major Unidentifiable Byproducts Success Improved Yield/ Purity Optimize->Success Purify->Success Change_Route->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the recommended starting solvent?

A1: For many poorly soluble organic compounds like this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous solutions.[1][2] It is crucial to keep the final concentration of the organic solvent in the assay as low as possible to avoid solvent-induced artifacts or cytotoxicity.[2][3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final DMSO concentration at or below 0.5% (v/v) in cell-based assays, as higher concentrations can lead to cytotoxicity or affect cellular processes.[2] However, some robust cell lines may tolerate up to 1%. It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific assay system.

Q3: My compound precipitates even when I use a DMSO stock. What are my next steps?

A3: If precipitation occurs upon dilution of the DMSO stock into your aqueous assay buffer, you can explore several strategies:

  • Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol can be tested.[4] Sometimes a combination of solvents can improve solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[5][6] Systematically varying the pH of your assay buffer within a range compatible with your biological system may enhance solubility.

  • Solubilizing Agents: Incorporating excipients like cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[7][8][9][10][11]

  • Formulation Strategies: For more persistent solubility issues, advanced formulation approaches such as nanoparticle-based delivery systems can be considered.[12][13][14]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting solubility issues with this compound.

Problem: Compound Precipitation in Aqueous Buffer

G start Precipitation Observed step1 Initial Check: Is a high-concentration organic stock solution used? start->step1 step2 Prepare a stock solution in 100% DMSO. step1->step2 No step3 Further Troubleshooting: Explore advanced methods. step1->step3 Yes step2->step3 step4 Option 1: Use of Co-solvents (e.g., Ethanol) step3->step4 step5 Option 2: pH Optimization step3->step5 step6 Option 3: Solubilizing Agents (e.g., Cyclodextrins) step3->step6 step7 Option 4: Nanoparticle Formulation step3->step7 end Solubility Issue Resolved step4->end step5->end step6->end step7->end

Troubleshooting Step Recommended Action Key Considerations
1. Initial Solvent Selection Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.Ensure the compound is fully dissolved in the stock solution before further dilution.
2. Dilution Method Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations.Avoid adding the aqueous buffer to the DMSO stock, as this can cause the compound to crash out of solution.
3. Co-Solvent Screening If DMSO alone is insufficient, try preparing stock solutions in other organic solvents such as ethanol or N,N-Dimethylformamide (DMF). A combination of solvents can also be tested.Always perform a vehicle control to assess the toxicity of the co-solvent mixture on your cells.
4. pH Adjustment Determine if the compound has ionizable functional groups. If so, test the solubility at different pH values (e.g., 6.8, 7.4, 8.0) within the physiological range tolerated by the assay.[5][6]Changes in pH can affect protein function and cell viability, so this must be carefully controlled and validated.[15][16][17]
5. Use of Solubilizing Agents Incorporate cyclodextrins (e.g., HP-β-CD) into the assay buffer. These can encapsulate the hydrophobic compound and increase its aqueous solubility.[7][8][9][10][11]The concentration of cyclodextrin should be optimized, as high concentrations can sometimes interfere with ligand-receptor binding or have cellular effects.[2][18]
6. Advanced Formulation For in vivo studies or challenging in vitro assays, consider formulating the compound into nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles.[12][13][14][19][20]This requires specialized formulation expertise and characterization to ensure particle size, drug loading, and release kinetics are appropriate for the intended application.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Weigh out the desired amount of this compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Perform serial dilutions of the stock solution in DMSO to create working stocks of lower concentrations.

    • For the final assay, dilute the DMSO working stock into the aqueous assay buffer to the desired final concentration, ensuring the final DMSO concentration is kept to a minimum (e.g., ≤0.5%).

G cluster_0 DMSO Stock Preparation cluster_1 Serial Dilution cluster_2 Final Assay Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve dilute1 Dilute in DMSO dissolve->dilute1 dilute2 Further Dilutions dilute1->dilute2 final_dilution Dilute in Aqueous Buffer dilute2->final_dilution

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Materials:

    • This compound stock solution in DMSO

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous assay buffer

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare a stock solution of HP-β-CD in the aqueous assay buffer (e.g., 10-20% w/v).

    • Gently stir the HP-β-CD solution.

    • Slowly add the DMSO stock of this compound to the stirring HP-β-CD solution.

    • Allow the mixture to stir for at least 30 minutes to facilitate the formation of the inclusion complex.

    • Visually inspect for any precipitation.

    • This final solution can then be used in the biological assay. A corresponding vehicle control with HP-β-CD and DMSO should be included.

Signaling Pathway Considerations

While the specific signaling pathway of this compound is not definitively established in the provided search results, compounds with similar pyrrolo[1,2-a]pyrazine cores have been investigated for their roles as inhibitors of various kinases and as modulators of receptors in the central nervous system.[21][22][23][24] For instance, some derivatives act as BET bromodomain inhibitors or FGFR inhibitors.[23][24] If this compound is being investigated as a kinase inhibitor, a generalized kinase signaling pathway diagram can be useful for conceptualizing its potential mechanism of action.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_cascade Intracellular Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Phosphorylation compound 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one compound->kinase_cascade Inhibition transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression

References

Optimizing reaction conditions for the synthesis of the pyrrolo[1,2-a]pyrazinone scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of the pyrrolo[1,2-a]pyrazinone scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the pyrrolo[1,2-a]pyrazinone scaffold?

A1: The primary synthetic routes to the dihydropyrrolo[1,2-a]pyrazinone scaffold can be broadly categorized into four main strategies:

  • Fusing a pyrazinone ring to a pre-existing pyrrole derivative. [1][2] This is the most common approach and often involves the intramolecular cyclization of a suitably functionalized pyrrole.[2]

  • Fusing a pyrrole ring to a pre-existing pyrazinone or diketopiperazine. [3] This is an alternative strategy where the pyrazinone core is constructed first, followed by the annulation of the pyrrole ring.

  • Multicomponent reactions (MCRs). [1][2] Reactions like the Ugi four-component reaction offer a convergent approach to rapidly assemble the scaffold from simple starting materials.[4]

  • Miscellaneous reactions. This category includes various other methods, such as cycloadditions.[1][2]

Q2: Which multicomponent reactions are particularly useful for synthesizing this scaffold?

A2: The Ugi four-component reaction is a powerful tool for generating polysubstituted pyrrolopyrazinones.[4] Typically, this involves the reaction of pyrrole-2-carboxylic acid, an amine, an isocyanide, and a carbonyl compound, followed by a spontaneous cyclization to form the desired scaffold.[4] A variation involves a post-Ugi acid-mediated cyclization to form dihydropyrazinones, which then undergo gold(I)-catalyzed annulation to yield pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones.[5][6]

Q3: Can the Pictet-Spengler reaction be used to synthesize pyrrolo[1,2-a]pyrazinone derivatives?

A3: Yes, the Pictet-Spengler reaction is a viable method for constructing fused pyrrolo[1,2-a]quinoxaline systems, which are structurally related to the pyrazinone scaffold.[7] This reaction typically involves the condensation of an aminopyrrole with an aldehyde or ketone, followed by a cyclization step, often catalyzed by a Brønsted acid.[7][8] Enantioselective versions of this reaction have also been developed.[9]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Recommendation
Poor quality of starting materials Ensure the purity of all reactants. For instance, aminopyrroles can be susceptible to oxidation and should be used when fresh or stored under an inert atmosphere.[10]
Suboptimal reaction temperature Temperature control is crucial. Some cyclization reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.[10] A systematic temperature screen is recommended.
Incorrect choice of catalyst or catalyst loading The choice of catalyst is highly dependent on the specific reaction. For palladium-catalyzed cyclizations, the outcome can vary significantly between different palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂(CH₃CN)₂).[2] For acid-catalyzed reactions, screen both Lewis and Brønsted acids.[11] Catalyst loading should also be optimized.
Inappropriate solvent The polarity and coordinating ability of the solvent can have a profound impact on the reaction. For multicomponent reactions, polar aprotic solvents like methanol or a mixture of DMF and THF are often used.[2][4] For mechanochemical syntheses, liquid-assisted grinding with a minimal amount of solvent may be beneficial.[11]
Presence of moisture or oxygen For reactions sensitive to air or moisture, ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Recommendation
Competing reaction pathways In some cases, alternative cyclization pathways can lead to isomeric products. For example, in certain palladium-catalyzed reactions, a mixture of [2,3-c] and [3,2-c] fused pyrrolopyridinones was observed.[2] Modifying the catalyst or reaction conditions may favor the desired isomer.
Byproduct formation in Ugi reactions In the TFA-mediated cyclization of some Ugi adducts derived from acetone, 7-acyl-pyrroloimidazolones can form as a byproduct.[5][6] Careful control of the reaction conditions and purification are necessary to isolate the desired product.
Elimination of starting materials In an attempt to synthesize aryl-substituted pyrrolo[1,2-a]pyrazinones via N-alkylation with 1,2-dibromo-1-phenylethane, elimination to form 2-bromo-1-phenylethene was observed under alkaline conditions.[12] An alternative synthetic route using α-bromoacetophenones was successful.[12]

Quantitative Data Summary

Table 1: Optimization of Gold(I)-Catalyzed Annulation for Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1PPh₃AuCl (5) / AgOTf (5)DCE80280
2PPh₃AuCl (5) / AgSbF₆ (5)DCE80285
3IPrAuCl (5) / AgOTf (5)DCE80275
4JohnphosAuCl (5) / AgOTf (5)DCE80278
5PPh₃AuCl (5) / AgOTf (5)Toluene80265
6PPh₃AuCl (5) / AgOTf (5)CH₃CN80270

Note: This table is a representative summary based on typical optimization studies for similar reactions and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Ugi Four-Component Reaction

  • To a solution of pyrrole-2-carboxylic acid (1.0 mmol) in methanol (10 mL) are added the corresponding amine (1.0 mmol), carbonyl compound (1.0 mmol), and isocyanide (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting crude product is then dissolved in methanol, and triethylamine (Et₃N) is added.

  • The mixture is stirred at room temperature to facilitate spontaneous cyclization.[4]

  • The final product is purified by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis of Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation

Step 1: TFA-Mediated Cyclization of Ugi Adducts

  • The Ugi adduct (1.0 mmol) is dissolved in dichloromethane (DCM, 10 mL).

  • Trifluoroacetic acid (TFA, 2.0 mmol) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with DCM.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the dihydropyrazinone intermediate, which can be used in the next step without further purification.[6]

Step 2: Gold(I)-Catalyzed Annulation

  • To a solution of the dihydropyrazinone (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added PPh₃AuCl (0.05 mmol) and AgOTf (0.05 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 2-3 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione.[6]

Visualizations

experimental_workflow cluster_ugi Ugi Four-Component Reaction cluster_post_ugi Post-Ugi Cyclization & Annulation start_ugi Pyrrole-2-carboxylic acid Amine Carbonyl Compound Isocyanide ugi_reaction Ugi Reaction (Methanol, RT) start_ugi->ugi_reaction adduct Ugi Adduct ugi_reaction->adduct cyclization Spontaneous Cyclization (Et3N, RT) adduct->cyclization product_ugi Pyrrolo[1,2-a]pyrazinone cyclization->product_ugi start_post_ugi Ugi Adduct tfa_cyclization TFA-Mediated Cyclization (DCM, RT) start_post_ugi->tfa_cyclization dihydropyrazinone Dihydropyrazinone tfa_cyclization->dihydropyrazinone gold_annulation Gold(I)-Catalyzed Annulation (DCE, 80°C) dihydropyrazinone->gold_annulation product_post_ugi Pyrrolo[1,2-a]pyrazine-3,6-dione gold_annulation->product_post_ugi

Caption: Synthetic workflows for pyrrolo[1,2-a]pyrazinone synthesis.

troubleshooting_low_yield cluster_checks Initial Checks cluster_optimization Optimization Strategy start Low or No Yield purity Check Starting Material Purity start->purity conditions Verify Reaction Conditions (T, t) start->conditions atmosphere Ensure Inert Atmosphere start->atmosphere catalyst Screen Catalysts & Loadings purity->catalyst If pure solvent Screen Solvents conditions->solvent If correct concentration Vary Reactant Concentration atmosphere->concentration If inert end Improved Yield catalyst->end solvent->end concentration->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purifying 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Issue 1: Low Overall Yield After Purification

Q1: My final yield of the purified this compound derivative is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery can stem from several factors throughout the purification process. Here’s a systematic approach to identify and address the issue:

  • Incomplete Reaction or Side Reactions:

    • Troubleshooting: Before purification, confirm reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of starting materials or significant side products indicates a need to optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).

    • Possible Side Products: In syntheses involving cyclocondensation, incomplete cyclization or the formation of dimeric byproducts can occur. The Pictet-Spengler reaction, a common method for synthesizing such heterocyclic systems, can sometimes yield isomeric products.[1][2][3][4]

  • Losses During Extraction/Work-up:

    • Troubleshooting: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with a smaller solvent volume are generally more efficient than a single extraction with a large volume. Emulsion formation can also trap the product; if this occurs, try adding brine or filtering the emulsion through celite.

  • Suboptimal Chromatography:

    • Troubleshooting: If using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities (a ΔRf of >0.2 on TLC is ideal). The compound may also be adsorbing irreversibly to the silica gel. In such cases, consider using a different stationary phase like alumina or a deactivated silica gel.

  • Inefficient Recrystallization:

    • Troubleshooting: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the yield is low, you may be using a solvent in which your compound is too soluble at low temperatures. Consider performing a solvent screen with small amounts of your product to identify the optimal solvent or solvent mixture.

Issue 2: Persistent Impurities in the Final Product

Q2: After purification, I still observe persistent impurities in my NMR or LC-MS analysis. How can I identify and remove them?

A2: Identifying and removing stubborn impurities requires a targeted approach:

  • Impurity Identification:

    • Characterization: Isolate the impurity if possible using preparative HPLC or careful column chromatography. Characterize its structure using NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

    • Common Impurities:

      • Starting Materials: Unreacted starting materials are a common impurity.

      • Reagents/Catalysts: Residual reagents or catalysts can be carried through the work-up.

      • Isomers: Positional isomers or diastereomers can form during the reaction and may be difficult to separate.

      • Degradation Products: The target compound may be unstable to the purification conditions (e.g., acidic or basic conditions, prolonged heating).

  • Removal Strategies:

    • Orthogonal Purification Methods: If one method fails to remove an impurity, try a different one. For example, if column chromatography on silica gel is ineffective, attempt recrystallization from a different solvent system or use reverse-phase chromatography.

    • Recrystallization Optimization: A carefully selected recrystallization solvent can be highly effective at removing small amounts of impurities. Experiment with different solvents and cooling rates. A slower cooling rate often leads to purer crystals.[5]

    • Flash Chromatography with Optimized Eluent: For closely eluting impurities, a shallow gradient or an isocratic elution with a fine-tuned solvent system can improve separation.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective, albeit more resource-intensive, method.

Frequently Asked Questions (FAQs)

Q3: What are the most common purification techniques for this compound derivatives?

A3: The most frequently employed purification methods for this class of compounds are:

  • Flash Column Chromatography: This is a versatile technique for separating the target compound from starting materials and byproducts, especially on a larger scale.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline material, provided a suitable solvent is found.

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique is used for achieving very high purity, often greater than 98%, and is particularly useful for separating closely related isomers.

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent should:

  • Completely dissolve your compound at its boiling point.

  • Have very low solubility for your compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards your compound.

  • Have a relatively low boiling point for easy removal during drying.

Commonly used solvents for recrystallization of heterocyclic compounds include ethanol, methanol, ethyl acetate, acetone, and mixtures such as ethanol/water or ethyl acetate/hexanes.[6]

Q5: My compound appears as a streak on the TLC plate during column chromatography. What does this mean and how can I fix it?

A5: Streaking on a TLC plate often indicates that the compound is either very polar and interacting strongly with the silica gel, or it is acidic or basic. To resolve this:

  • For highly polar compounds: Add a small amount of a more polar solvent (e.g., methanol) to your eluent.

  • For acidic compounds: Add a small amount of acetic acid (e.g., 0.1-1%) to your eluent.

  • For basic compounds: Add a small amount of triethylamine or ammonia (e.g., 0.1-1%) to your eluent.

Data Presentation

Table 1: Comparison of Purification Methods for a Model this compound Derivative

Purification MethodTypical Purity Achieved (%)Typical Yield (%)AdvantagesDisadvantages
Recrystallization 98 - 99.960 - 85High purity, scalable, cost-effectiveRequires a suitable solvent, potential for significant material loss in mother liquor
Flash Column Chromatography 95 - 9970 - 95Good for large scale, effective for a wide range of polaritiesCan be time-consuming, requires solvent, may not separate close-eluting impurities
Preparative HPLC > 9950 - 80Excellent for high purity and separating isomersExpensive, limited scale, requires specialized equipment

Note: The values presented are typical and may vary depending on the specific derivative and the nature of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane or methanol), adding silica gel, and evaporating the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A general HPLC method for analyzing the purity of this compound derivatives can be adapted from methods used for similar heterocyclic structures.[7][8]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically between 220-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be optimized for the specific derivative being analyzed.

Visualizations

Troubleshooting_Workflow start Low Purity of This compound Derivative check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction or Significant Side Products check_reaction->incomplete_reaction Impurities Present reaction_ok Reaction is Clean and Complete check_reaction->reaction_ok Clean optimize_reaction Optimize Reaction Conditions (Temperature, Time, Stoichiometry) incomplete_reaction->optimize_reaction purification_issue Purity Issue Arises During Purification/Work-up reaction_ok->purification_issue chromatography Column Chromatography Issues? purification_issue->chromatography recrystallization Recrystallization Issues? purification_issue->recrystallization streaking Streaking on TLC/ Poor Separation chromatography->streaking Yes end_good High Purity Product chromatography->end_good No no_crystals No Crystal Formation or Oiling Out recrystallization->no_crystals Yes low_recovery_xtal Low Recovery recrystallization->low_recovery_xtal Yes recrystallization->end_good No adjust_eluent Adjust Eluent Polarity Add Acid/Base Modifier streaking->adjust_eluent adjust_eluent->end_good solvent_screen Perform Solvent Screen/ Change Solvent System no_crystals->solvent_screen solvent_screen->end_good check_solubility Check Compound Solubility in Cold Solvent low_recovery_xtal->check_solubility check_solubility->solvent_screen

Caption: Troubleshooting workflow for purity issues.

Purification_Strategy start Crude Product chromatography Flash Column Chromatography start->chromatography purity_check1 Purity Check (TLC, LC-MS) chromatography->purity_check1 recrystallization Recrystallization purity_check2 Purity Check (TLC, LC-MS) recrystallization->purity_check2 hplc Preparative HPLC purity_check3 Purity Check (HPLC, NMR) hplc->purity_check3 purity_check1->recrystallization < 95% Pure final_product Pure Product (>98%) purity_check1->final_product > 98% Pure purity_check2->hplc < 98% Pure purity_check2->final_product > 98% Pure purity_check3->final_product > 99% Pure

Caption: General purification strategy flowchart.

References

Addressing instability of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter with the stability of this compound solutions.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffers

  • Observation: You observe a rapid decrease in the concentration of this compound shortly after dissolving it in an aqueous buffer.

  • Potential Cause: The compound, containing a lactam ring, is likely susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] The rate of hydrolysis is often pH-dependent.[1][2][3]

  • Troubleshooting Steps:

    • pH Optimization: Determine the pH at which the compound exhibits maximum stability. Conduct a pH-rate profile study by preparing solutions in a series of buffers with different pH values (e.g., pH 3 to 10). Analyze the concentration of the compound over time using a stability-indicating analytical method like HPLC-UV.

    • Temperature Control: Hydrolysis rates are generally accelerated at higher temperatures.[1][2] Store stock solutions and conduct experiments at the lowest practical temperature (e.g., on ice or at 4°C) to minimize degradation.

    • Buffer Selection: While the primary effect is pH, some buffer components can catalyze hydrolysis.[3] If possible, compare the stability in different buffer systems at the same pH.

Issue 2: Inconsistent Results Between Experiments

  • Observation: You are getting variable results in your assays, suggesting that the concentration of the active compound is not consistent.

  • Potential Cause: In addition to hydrolysis, other factors like oxidation or photodegradation might be contributing to the instability. The age and storage of the stock solution can also lead to inconsistencies.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before each experiment.

    • Inert Atmosphere: If oxidation is suspected, degas your solvents and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4]

    • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

Issue 3: Appearance of Unknown Peaks in Chromatograms

  • Observation: When analyzing your sample by HPLC, you see new peaks appearing over time, while the peak corresponding to this compound decreases.

  • Potential Cause: These new peaks are likely degradation products. The primary degradation pathway for lactam-containing compounds in aqueous solution is often hydrolysis, leading to the opening of the lactam ring.[1][2][5]

  • Troubleshooting Steps:

    • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies.[4][6][7] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to accelerate decomposition.

    • Characterization of Degradants: Use techniques like LC-MS to determine the mass of the degradation products, which can help in elucidating their structures.[8] The expected primary hydrolytic degradation product would be the corresponding amino acid formed by the cleavage of the amide bond in the lactam ring.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common organic solvents like DMSO and ethanol?

A1: While specific data is not available, many nitrogen-containing heterocyclic compounds are generally more stable in anhydrous organic solvents compared to aqueous solutions.[9] However, some degradation can still occur, especially if the solvent contains impurities like water. It is recommended to use anhydrous, high-purity solvents and store the solutions at low temperatures (e.g., -20°C or -80°C) for long-term storage.

Q2: How does the structure of this compound contribute to its potential instability?

A2: The core structure contains a bicyclic system with a lactam (a cyclic amide) ring. Lactam rings are susceptible to hydrolysis, which involves the cleavage of the amide bond by water.[10] The rate of this reaction is often influenced by the ring strain and the presence of activating or deactivating groups on the molecule.

Q3: What are the ideal storage conditions for solid this compound?

A3: As a solid, the compound is expected to be more stable than in solution. However, to minimize potential degradation from moisture and light, it is best to store the solid compound in a tightly sealed container, in a desiccator, at a low temperature (e.g., 4°C or -20°C), and protected from light.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3] This method should be able to separate the parent compound from its degradation products. For the identification of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective.[8]

Experimental Protocols

Protocol 1: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10 with a constant ionic strength.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Sampling and Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze it by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the logarithm of the remaining concentration of the compound versus time for each pH. The slope of this line will give the observed first-order degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH to obtain the pH-rate profile.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Example pH Stability Data for this compound at 25°C

pHBuffer SystemHalf-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
3.0Citrate480.014
5.0Acetate1200.006
7.0Phosphate720.010
9.0Borate240.029

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Instability_Troubleshooting_Workflow start Instability Observed (e.g., peak area decrease) check_pH Is the solution aqueous/buffered? start->check_pH check_storage How was the solution stored? start->check_storage check_purity Are there new peaks in the chromatogram? start->check_purity check_pH->check_storage No action_pH Perform pH-rate profile study. Optimize buffer pH and temperature. check_pH->action_pH Yes check_storage->check_purity Properly action_storage Use freshly prepared solutions. Protect from light and air. check_storage->action_storage Improperly action_purity Perform forced degradation studies. Identify degradation products using LC-MS. check_purity->action_purity Yes end_node Stable Solution Conditions Identified check_purity->end_node No action_pH->end_node action_storage->end_node action_purity->end_node

Caption: Troubleshooting workflow for addressing instability.

Degradation_Pathway Compound 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one (Lactam) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Compound->Hydrolysis Oxidation Oxidation ([O]) Compound->Oxidation Photodegradation Photodegradation (hν) Compound->Photodegradation Hydrolyzed_Product Ring-Opened Amino Acid Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Derivatives (e.g., N-oxides) Oxidation->Oxidized_Product Photo_Product Photodegradants Photodegradation->Photo_Product

References

Optimizing the AlphaScreen assay for high-throughput screening of pyrrolo[1,2-a]pyrazinone inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing the AlphaScreen assay for high-throughput screening (HTS) of pyrrolo[1,2-a]pyrazinone inhibitors.

General Troubleshooting Guide

This section addresses common issues encountered during AlphaScreen assay development and execution.

Problem EncounteredPotential CausesRecommended Solutions
No Signal or Very Low Signal Reagent Issues: - Donor beads exposed to light (photobleaching)[1]. - Degradation of beads or binding partners due to improper storage[1]. - Binding partners do not interact (e.g., steric hindrance)[1]. Assay Conditions: - Inappropriate buffer composition (e.g., wrong pH, presence of quenchers like azide)[1][2]. - Incubation times are too short[1]. Instrument/Plate Issues: - Incorrect plate reader settings[3]. - Use of incompatible microplates (e.g., black or clear-bottom plates)[1].Reagent Issues: - Use a fresh aliquot of Donor beads stored protected from light. - Verify storage conditions (4°C, in the dark)[1]. - Re-optimize the assay by altering the order of addition or changing the tag on one of the binding partners[1]. Assay Conditions: - Test different buffer formulations. Avoid singlet oxygen quenchers like transition metals and azide[1][2]. - Optimize incubation times for each step. Instrument/Plate Issues: - Ensure the plate reader is calibrated for AlphaScreen assays, using Omnibeads if necessary[3][4]. - Use standard solid, opaque white microplates[1].
High Background Signal Reagent Issues: - Non-specific binding of assay components. - High concentration of Donor or Acceptor beads. Assay Conditions: - High ambient temperature in the reading room[1]. Compound Interference: - Presence of biotin in sample media interfering with streptavidin-donor beads[1].Reagent Issues: - Add a non-ionic detergent (e.g., 0.01% Tween-20) or BSA to the assay buffer to reduce non-specific binding. - Titrate bead concentrations to find the optimal balance between signal and background[1]. Assay Conditions: - Ensure the assay is performed at a stable room temperature. Compound Interference: - If possible, dilute samples in a buffer that does not contain interfering components like biotin[1].
High Signal Variability (%CV) Liquid Handling: - Inconsistent dispensing by automated liquid handlers[3]. - Inadequate mixing in high-density plates (384- or 1536-well)[1]. Environmental Factors: - Differential evaporation from wells, especially edge effects. - Temperature fluctuations across the plate or between stacked plates[1].Liquid Handling: - Calibrate and verify the performance of pipettes and automated dispensers. - Ensure sufficient mixing speed and time; for high-density plates, use a minimum dispense volume of 5 µL to promote mixing[1]. Environmental Factors: - Use plate seals to prevent evaporation[1]. - Allow plates to equilibrate to the instrument's ambient temperature for at least 30 minutes before reading[1].
"Hook" Effect High Analyte Concentration: - At very high concentrations of the analyte or biotinylated substrate, separate Donor and Acceptor beads become saturated, preventing the formation of bead pairs and causing a decrease in signal[3].Analyte Titration: - Perform a wide titration of the substrate or binding partners to identify the optimal concentration range that avoids the hook effect[3]. This is crucial for competitive or signal-depletion assays.

Frequently Asked Questions (FAQs)

Q1: How can I identify false-positive hits from my pyrrolo[1,2-a]pyrazinone compound library?

A1: False positives are compounds that appear as hits by interfering with the assay technology rather than the biological target[3]. It is critical to identify these early. A multi-step counter-screening strategy is recommended:

  • TruHit Kit Screen: Use a control assay with streptavidin-Donor beads and biotinylated-Acceptor beads that bind directly. Compounds that disrupt this signal may be biotin mimetics, light scatterers, or singlet oxygen quenchers[3].

  • Assay-Specific Counter-Screens: For assays involving specific tags (e.g., His-tag, GST-tag), run a counter-screen where the primary biological target is replaced with a non-relevant protein carrying the same tag. This helps identify compounds that interfere with the tag-bead interaction (e.g., His-tag mimetics or nickel chelators)[5][6].

  • Orthogonal Assays: Confirm top hits using a different assay technology that does not rely on proximity beads, such as TR-FRET or an enzyme activity assay[5].

Q2: My pyrrolo[1,2-a]pyrazinone compounds are colored. Can this interfere with the AlphaScreen assay?

A2: Yes. Compounds that absorb light in the AlphaScreen emission range (520-620 nm) can act as inner filters, quenching the signal and causing false positives (in an inhibition assay) or false negatives (in a signal-increase assay)[2][7]. Blue or green compounds are particularly problematic[2]. If colored compounds are active, consider using the AlphaLISA technology, which has a narrower emission peak at 615 nm and is less susceptible to this type of interference[2][8].

Q3: What are the optimal concentrations for Donor and Acceptor beads?

A3: The optimal bead concentration depends on the specific assay components and their affinity. A final concentration of 10-40 µg/mL for each bead is a common starting point[1]. However, to reduce costs and optimize performance, it is highly recommended to perform a cross-titration of both bead types. Some studies have shown that bead concentrations can be reduced to as low as 2.5 µg/mL without compromising assay integrity, which can significantly lower reagent costs[9].

Q4: What is the best order of addition for the assay reagents?

A4: The order of addition can significantly impact assay performance and sensitivity[1]. There is no single "best" order. For inhibitor screening, a common strategy is to pre-incubate the target protein and the inhibitor (your pyrrolo[1,2-a]pyrazinone compound) before adding the second binding partner and the beads. However, testing different protocols is crucial during optimization. For example, compare a 2-step protocol (pre-incubate binding partners, then add mixed beads) with a 3-step protocol (incubate one partner with its bead, add the second partner, then add the second bead)[1][10].

Q5: How sensitive are the AlphaScreen Donor beads to light?

A5: Streptavidin-coated Alpha Donor beads are light-sensitive[2]. Prolonged exposure to direct sunlight or intense laboratory light can cause photobleaching, which reduces signal strength[1]. All steps involving the handling of Donor beads should be performed under subdued lighting conditions (less than 100 Lux)[9][11]. Once diluted, keep bead preparations covered and away from light.

Key Experimental Protocols

Protocol 1: General AlphaScreen Assay for a Protein-Protein Interaction (PPI) Inhibitor

This protocol describes a generic assay in a 384-well format to screen for inhibitors of a PPI between Protein A (GST-tagged) and Protein B (His-tagged).

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
  • GST-Protein A: Prepare a 2X working solution in Assay Buffer.
  • His-Protein B: Prepare a 4X working solution in Assay Buffer.
  • Pyrrolo[1,2-a]pyrazinone Compounds: Prepare 4X serial dilutions in Assay Buffer containing a final DMSO concentration of 2%.
  • Bead Mix: Prepare a 2X mix of Glutathione Donor beads and Ni-NTA Acceptor beads in Assay Buffer (e.g., 40 µg/mL final concentration each). Protect from light.

2. Assay Procedure (20 µL Total Volume):

  • Add 5 µL of the 4X compound dilution (or DMSO control) to the wells of a white 384-well Optiplate.
  • Add 5 µL of the 2X GST-Protein A solution to all wells.
  • Mix gently and incubate for 15-30 minutes at room temperature.
  • Add 5 µL of the 4X His-Protein B solution to all wells.
  • Mix gently and incubate for 60 minutes at room temperature.
  • Under subdued light, add 5 µL of the 2X bead mixture to all wells.
  • Seal the plate, mix gently, and incubate for 60-120 minutes at room temperature in the dark.
  • Read the plate on an AlphaScreen-compatible plate reader.

Protocol 2: Counter-Screen for Biotin-Streptavidin Interference

This protocol is used to identify compounds that interfere with the biotin-streptavidin interaction, a common source of false positives.

1. Reagent Preparation:

  • Assay Buffer: As above.
  • Pyrrolo[1,2-a]pyrazinone Compounds: Prepare 4X serial dilutions.
  • TruHit Bead Mix: Use the PerkinElmer TruHit kit, which contains streptavidin-Donor beads and biotinylated-Acceptor beads. Prepare a 2X mix of both beads in Assay Buffer.

2. Assay Procedure (20 µL Total Volume):

  • Add 10 µL of Assay Buffer to the wells.
  • Add 5 µL of the 4X compound dilution to the wells.
  • Under subdued light, add 5 µL of the 2X TruHit bead mixture.
  • Seal the plate, mix, and incubate for 30 minutes at room temperature in the dark.
  • Read the plate. A significant drop in signal indicates compound interference.

Visual Guides and Workflows

AlphaScreen_Principle cluster_no_interaction No Interaction (Signal OFF) cluster_interaction Interaction (Signal ON) cluster_inhibition Inhibition (Signal OFF) Laser (680 nm) Laser (680 nm) Donor1 Donor Bead Acceptor1 Acceptor Bead Singlet O2_1 Singlet O2 (decays) No Light No Light Emission Laser (680 nm)2 Laser (680 nm) Donor2 Donor Bead Acceptor2 Acceptor Bead Singlet O2_2 Singlet O2 Light (520-620 nm) Light Emission Laser (680 nm)3 Laser (680 nm) Donor3 Donor Bead Acceptor3 Acceptor Bead Singlet O2_3 Singlet O2 (decays) No Light3 No Light Emission

HTS_Workflow cluster_dev Phase 1: Assay Development cluster_hts Phase 2: High-Throughput Screening cluster_val Phase 3: Hit Validation reagent_titration Reagent Titration (Proteins, Beads) buffer_opt Buffer Optimization reagent_titration->buffer_opt z_prime Assay Validation (Z' Factor > 0.5) buffer_opt->z_prime primary_screen Primary Screen (Single Concentration) z_prime->primary_screen hit_id Hit Identification (e.g., >50% Inhibition) primary_screen->hit_id dose_response Dose-Response Curve (IC50 Determination) hit_id->dose_response counter_screens Counter-Screens (TruHit, Tag Interference) orthogonal Orthogonal Assay (Confirmation) validated_hits Validated Hits

Troubleshooting_Tree start Poor Assay Performance (Low Z' or High %CV) high_cv High %CV? start->high_cv low_signal Low Signal? high_cv->low_signal No liquid_handling Check Liquid Handling: - Pipette Calibration - Dispenser Performance - Mixing Steps high_cv->liquid_handling Yes high_bkg High Background? low_signal->high_bkg No reagent_check Check Reagents: - Fresh Donor Beads? - Correct Concentrations? - Buffer Quenchers? low_signal->reagent_check Yes nonspecific_binding Reduce Non-specific Binding: - Add Detergent/BSA - Titrate Down Bead Conc. high_bkg->nonspecific_binding Yes evaporation Check Environment: - Use Plate Seals - Equilibrate Temp. liquid_handling->evaporation incubation Check Protocol: - Incubation Times Too Short? - Wrong Order of Addition? reagent_check->incubation instrument Check Instrument: - Correct Plate Type? - Reader Settings Optimized? incubation->instrument temp_check Check Temperature: - Is room too warm? nonspecific_binding->temp_check

References

Minimizing off-target effects of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one and related compounds in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line at concentrations where we expect to see on-target activity. Is this due to off-target effects?

A1: It is possible that the observed cytotoxicity is an off-target effect. Small molecule inhibitors can interact with unintended cellular targets, leading to toxicity.[1] To investigate this, we recommend performing a dose-response curve and comparing the cytotoxic concentration (IC50) with the concentration required for the desired on-target effect (EC50). If these values are very close, or if cytotoxicity occurs at lower concentrations than the on-target effect, it is likely an off-target issue. Consider running a counter-screen against a cell line that does not express the intended target to see if the cytotoxicity persists.

Q2: Our experimental results with this compound are not consistent across different batches of the compound or between experiments. What could be the cause?

A2: Inconsistent results can stem from several factors. Firstly, ensure the purity and stability of your compound. Degradation of the compound can lead to a loss of potency or the generation of active byproducts with different target profiles. We recommend verifying the purity of each new batch using methods like HPLC-MS. Secondly, variability in cell culture conditions, such as cell passage number, confluency, and media composition, can significantly impact cellular responses to small molecules.[2][3] Standardizing your cell handling and experimental setup is crucial for reproducibility.

Q3: We are not observing the expected downstream signaling changes after treating cells with the compound, even at high concentrations. Does this mean the compound is inactive?

A3: Not necessarily. While it could indicate a lack of potency, it might also suggest poor cell permeability or rapid metabolism of the compound within the cells. Before concluding inactivity, it is important to confirm target engagement in your cellular model. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify if the compound is binding to its intended target within the cell. Additionally, consider that the downstream signaling pathway may have compensatory mechanisms that mask the effect of target inhibition.

Q4: What are the potential off-targets for compounds with a pyrrolo[1,2-a]pyrazinone core?

A4: The off-target profile is highly dependent on the specific substitutions on the core scaffold. However, literature on related structures suggests that this chemical family can interact with a range of protein classes. For instance, some pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been identified as inhibitors of BET bromodomains.[4] Other related heterocyclic compounds have shown activity as kinase inhibitors or modulators of GPCRs like the CRF1 receptor.[5] Therefore, it is advisable to consider these protein families when planning selectivity profiling.

Troubleshooting Guide

Issue 1: High Background Cytotoxicity

This guide will help you determine if the observed cytotoxicity is on-target or off-target and how to mitigate it.

Workflow for Investigating Cytotoxicity:

A High Cytotoxicity Observed B Determine Cytotoxic IC50 (e.g., MTT, CellTiter-Glo) A->B C Determine On-Target EC50 (Functional Assay) A->C D Compare IC50 and EC50 B->D C->D E IC50 << EC50 or IC50 ≈ EC50 D->E F IC50 >> EC50 D->F G Likely Off-Target Cytotoxicity E->G H Likely On-Target Cytotoxicity F->H I Perform Counter-Screen (Target-Negative Cell Line) G->I M Proceed with Caution On-target effect may be linked to toxicity H->M J Cytotoxicity Persists? I->J K Confirms Off-Target Effect J->K Yes L Consider Structural Analogs or Lower Compound Concentration J->L No K->L

Caption: Workflow for troubleshooting high background cytotoxicity.

Experimental Protocols:

  • MTT Assay for Cell Viability:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound.

    • Remove the media from the cells and add the media containing the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.

Issue 2: Lack of Expected On-Target Effect

Use this guide to troubleshoot experiments where the compound does not produce the anticipated biological response.

Workflow for Investigating Lack of Activity:

A No On-Target Effect Observed B Verify Compound Integrity (Purity, Stability) A->B C Confirm Target Expression in Cellular Model (e.g., Western Blot) A->C D Assess Cell Permeability (e.g., LC-MS of cell lysates) B->D C->D E Perform Target Engagement Assay (e.g., CETSA, NanoBRET) D->E F Target Engagement Confirmed? E->F G No F->G No H Yes F->H Yes I Compound may have poor permeability or be a weak binder. Consider structural modification. G->I J Investigate Downstream Signaling. Are there compensatory pathways? Is the functional readout optimal? H->J

Caption: Decision tree for troubleshooting lack of on-target effects.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA):

    • Culture cells to a high density and harvest.

    • Resuspend the cells in a suitable buffer and treat with the compound or vehicle control.

    • Incubate to allow for target binding.

    • Divide the cell suspension into aliquots and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody against the target protein.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

To systematically assess off-target effects, it is useful to profile your compound against a panel of related and unrelated targets. Below is a sample data table illustrating how to present selectivity data.

Table 1: Selectivity Profile of this compound

Target ClassTargetIC50 (µM)
Primary Target Target X 0.1
KinasesKinase A> 50
Kinase B15.2
Kinase C> 50
BromodomainsBRD4(1)5.8
BRD2(1)12.3
EP300> 50
GPCRsCRF1 Receptor> 50
Receptor Y25.0

This is example data and should be generated for your specific compound and target.

Signaling Pathway Considerations

When evaluating the effects of your compound, it is crucial to consider its impact on the entire signaling network, not just the linear pathway of your target. Off-target effects can arise from interactions with proteins in parallel or feedback pathways.

Hypothetical Signaling Pathway Diagram:

cluster_pathway Cellular Signaling Compound 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one Target On-Target (e.g., Kinase X) Compound->Target Inhibition OffTarget Off-Target (e.g., BRD4) Compound->OffTarget Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Phenotype2 Undesired Phenotype (e.g., Cytotoxicity) Downstream2->Phenotype2

Caption: On-target vs. off-target signaling pathways.

By systematically applying these troubleshooting guides and experimental protocols, researchers can better understand and mitigate the off-target effects of this compound, leading to more reliable and interpretable results in cellular assays.

References

Validation & Comparative

A Comparative Efficacy Analysis of Novel BET Inhibitors: 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives versus JQ1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of a novel series of BET (Bromodomain and Extra-Terminal) inhibitors, exemplified by the 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative (Compound 38), against the well-established BET inhibitor, JQ1. This document compiles available preclinical data, outlines experimental methodologies, and visualizes key pathways and workflows to aid in the evaluation of these compounds for further investigation.

Introduction to BET Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of numerous diseases, including cancer and inflammation. BET inhibitors, such as JQ1, are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin and subsequently downregulating the expression of key oncogenes like MYC.[1] The development of novel BET inhibitors with improved potency, selectivity, and pharmacokinetic properties is an active area of research.

Comparative Efficacy Data

The following tables summarize the available quantitative data for a potent 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative, compound 38, and the reference compound JQ1. It is important to note that while the user requested information on the 4-Methyl derivative, publicly available efficacy data was found for the structurally related 8-Methyl derivative, which will be used for this comparison.

Table 1: In Vitro Biochemical Activity against BET Bromodomains

CompoundTargetIC50 (nM)Assay
Compound 38 BRD4 (BD1)1.1TR-FRET
BRD4 (BD2)1.9TR-FRET
JQ1 BRD4 (BD1)77AlphaScreen
BRD4 (BD2)33AlphaScreen
BRD2 (BD1)17.7Not Specified
BRD3 (BD2)32.6Not Specified

Data for Compound 38 from a study on 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.[2][3] Data for JQ1 compiled from multiple sources.[4][5]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
Compound 38 MV4-11Acute Myeloid Leukemia1.9
MOLM-13Acute Myeloid Leukemia4.3
JQ1 NMC 11060NUT Midline Carcinoma4
KMS-34Multiple Myeloma68
LR5Multiple Myeloma98
H23Lung Adenocarcinoma<5000
A549Lung Adenocarcinoma<5000

Data for Compound 38 from a study on 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.[2][3] Data for JQ1 compiled from multiple sources.[4][5][6]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

CompoundXenograft ModelCancer TypeDose & ScheduleTumor Growth Inhibition (TGI)
Compound 38 MV4-11Acute Myeloid Leukemia30 mg/kg, q.d., p.o.99.7%
JQ1 NMC 797NUT Midline Carcinoma50 mg/kg, q.d., i.p.Significant tumor growth reduction
Cholangiocarcinoma PDXCholangiocarcinoma50 mg/kg, q.d., i.p.Significant tumor growth suppression in 2 of 3 models

Data for Compound 38 from a study on 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.[2][3] Data for JQ1 compiled from multiple sources.[4][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects Histone Histone Tail Ac_Lys Acetylated Lysine Histone->Ac_Lys HATs BET BET Protein (e.g., BRD4) Ac_Lys->BET Binds Pol_II RNA Pol II BET->Pol_II TF Transcription Factors BET->TF Transcription Transcription Pol_II->Transcription TF->Transcription Oncogene Oncogene (e.g., MYC) Cell_Cycle_Arrest Cell Cycle Arrest Oncogene->Cell_Cycle_Arrest Apoptosis Apoptosis Oncogene->Apoptosis Reduced_Proliferation Reduced Proliferation Oncogene->Reduced_Proliferation Transcription->Oncogene BET_Inhibitor BET Inhibitor (Compound 38 / JQ1) BET_Inhibitor->BET Competitively Binds

Caption: Mechanism of BET Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models TR_FRET TR-FRET Assay Biochem_Result Determine IC50 (Binding Affinity) TR_FRET->Biochem_Result AlphaScreen AlphaScreen Assay AlphaScreen->Biochem_Result Cellular_Result Determine IC50 (Anti-proliferative) & Target Gene Modulation Biochem_Result->Cellular_Result Cell_Culture Cancer Cell Lines Treatment Treat with Inhibitor Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Gene_Expression Gene Expression Analysis (qRT-PCR for MYC) Treatment->Gene_Expression Cell_Viability->Cellular_Result Gene_Expression->Cellular_Result InVivo_Result Determine Tumor Growth Inhibition (TGI) Cellular_Result->InVivo_Result Xenograft Establish Xenograft Tumor Model In_Vivo_Treatment Administer Inhibitor Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Volume In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->InVivo_Result

Caption: Workflow for BET Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this comparison.

Biochemical Assays for BET Bromodomain Binding

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the proximity-based energy transfer between a donor fluorophore (e.g., Europium-labeled anti-GST antibody) and an acceptor fluorophore (e.g., APC-labeled streptavidin) to quantify the binding of a biotinylated histone peptide to a GST-tagged BET bromodomain protein. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the GST-tagged BET bromodomain protein and the biotinylated acetylated histone peptide.

    • Incubate for 30 minutes at room temperature.

    • Add the Europium-labeled anti-GST antibody and APC-labeled streptavidin.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.[8][9][10][11]

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Principle: This bead-based assay measures the interaction between a biotinylated histone peptide bound to streptavidin-coated donor beads and a GST-tagged BET bromodomain protein bound to anti-GST-coated acceptor beads. When in close proximity, a singlet oxygen molecule produced by the donor bead upon excitation activates the acceptor bead, which then emits light. A competitive inhibitor will disrupt this interaction, leading to a decrease in the luminescent signal.

  • Protocol:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the GST-tagged BET bromodomain protein and incubate for 15 minutes at room temperature.

    • Add the biotinylated acetylated histone peptide and incubate for another 15 minutes.

    • Add a mixture of streptavidin-coated donor beads and anti-GST-coated acceptor beads.

    • Incubate for 1-2 hours at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the luminescent signal against the compound concentration to determine the IC50 value.[12][13][14][15]

Cell-Based Assays

1. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Principle: This luminescent assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

  • Protocol:

    • Seed cancer cells in a 96-well opaque-walled plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the BET inhibitor for 72-96 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration to determine the IC50 value.[16][17][18][19][20]

2. Quantitative Real-Time PCR (qRT-PCR) for MYC Gene Expression

  • Principle: This technique measures the amount of a specific RNA transcript, in this case, the MYC oncogene, which is a known downstream target of BET proteins.

  • Protocol:

    • Treat cancer cells with the BET inhibitor at a specified concentration for a defined period (e.g., 4-8 hours).

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform real-time PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in MYC expression in treated versus untreated cells.[1][21][22][23]

In Vivo Efficacy Studies

1. Xenograft Tumor Model

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound to evaluate its effect on tumor growth.

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and vehicle control groups.

    • Administer the BET inhibitor (e.g., orally or intraperitoneally) daily at a specified dose.

    • Measure tumor volume with calipers at regular intervals.

    • At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage of the tumor growth in the vehicle-treated group.

    • Monitor the body weight of the mice as an indicator of toxicity.[24][25][26][27][28][29][30]

Conclusion

The data presented suggests that the 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative, compound 38, is a highly potent BET inhibitor with strong in vitro and in vivo anti-cancer activity, particularly in models of acute myeloid leukemia.[2][3] In biochemical assays, it demonstrates significantly greater potency against BRD4 than JQ1.[2][3][5] This improved potency also translates to cellular assays, where it inhibits the proliferation of AML cell lines at low nanomolar concentrations.[2][3] Furthermore, the in vivo data for compound 38 shows near-complete tumor growth inhibition in a xenograft model.[2][3]

JQ1 remains a critical tool and benchmark compound in the study of BET biology and for the validation of BET proteins as therapeutic targets. Its efficacy has been demonstrated across a broad range of cancer types.[4][7][25][31]

The novel 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold represents a promising avenue for the development of next-generation BET inhibitors. Further studies are warranted to fully characterize the pharmacokinetic and safety profiles of this series and to explore its therapeutic potential in a wider range of preclinical models. This guide provides a foundational comparison to aid researchers in the strategic advancement of novel BET-targeting therapeutics.

References

Head-to-head comparison of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one analogs in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, heterocyclic compounds have emerged as a promising avenue for the development of novel therapeutic agents. Among these, the pyrrolo[1,2-a]pyrazine scaffold has garnered significant attention due to its diverse biological activities. This guide provides a head-to-head comparison of the cytotoxic effects of various analogs based on the 5,6-dihydropyrrolo[1,2-a:2',1'-c]pyrazine and related pyrrolopyrazine structures, summarizing key experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of two series of novel pyrrolo[1,2-a]pyrazine derivatives, namely 1-substituted-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylates (Series A) and 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones (Series B), has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, presented in the tables below, highlight the structure-activity relationships within these series.

Table 1: Cytotoxicity of 1-Substituted-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate Analogs (Series A) [1]

CompoundR SubstituentPanc-1 IC50 (µM)PC3 IC50 (µM)MDA-MB-231 IC50 (µM)
5a Phenyl>100>100>100
5b 2-Hydroxyphenyl20.322.528.2
5o 3-NitrophenylComparable to EtoposideComparable to EtoposideComparable to Etoposide
Etoposide (Reference Drug)21.425.129.8

Table 2: Cytotoxicity of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Analogs (Series B) [1]

CompoundAr SubstituentPanc-1 IC50 (µM)PC3 IC50 (µM)MDA-MB-231 IC50 (µM)
7m 3-Nitrophenyl12.54Not ReportedNot Reported
7o 3-Methoxy-4-hydroxyphenylPotent (more than Etoposide)Potent (more than Etoposide)Potent (more than Etoposide)
Etoposide (Reference Drug)21.425.129.8

Experimental Protocols

The evaluation of cytotoxicity for the presented compounds was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method.

MTT Cytotoxicity Assay Protocol

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium rings of the yellow MTT salt to form a dark blue formazan product, which is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., Panc-1, PC3, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds (pyrrolo[1,2-a]pyrazine analogs) and a reference drug (e.g., Etoposide)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells contain medium with DMSO at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms

While the precise mechanisms of action for all the presented analogs are not fully elucidated, similar heterocyclic scaffolds have been reported to interfere with key signaling pathways involved in cancer cell proliferation and survival. For instance, some pyrrolo[3,4-c]pyrazol-6(1H)-ones have been identified as potent inhibitors of the p53-MDM2 interaction[2]. Inhibition of this interaction can lead to the stabilization and activation of the p53 tumor suppressor protein, ultimately inducing apoptosis in cancer cells.

p53_MDM2_Pathway cluster_0 Normal Conditions cluster_1 Inhibition by Pyrrolopyrazine Analog p53 p53 MDM2 MDM2 p53->MDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitinates Analog Pyrrolopyrazine Analog MDM2_inhibited MDM2 Analog->MDM2_inhibited Inhibits p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis Induces

Caption: p53-MDM2 signaling pathway and its inhibition.

Additionally, some octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives, which share a pyrazine core, have been shown to exert their cytotoxic effects through the inhibition of topoisomerase I/II and induction of apoptosis via both intrinsic and extrinsic pathways[3].

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compounds Add Pyrrolopyrazine Analogs (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_plate Read Absorbance (570 nm) add_dmso->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: Generalized workflow of the MTT cytotoxicity assay.

References

Comparative analysis of the pharmacokinetic properties of different pyrrolo[1,2-a]pyrazinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. The therapeutic potential of these derivatives is not solely dependent on their pharmacodynamic properties but is also critically influenced by their pharmacokinetic profile. This guide provides a comparative analysis of the pharmacokinetic properties of various pyrrolo[1,2-a]pyrazinone derivatives, supported by experimental data from published literature.

Data Presentation: A Comparative Overview

The following table summarizes key pharmacokinetic parameters for a selection of pyrrolo[1,2-a]pyrazinone derivatives. It is important to note that direct comparison should be made with caution due to variations in experimental conditions, such as animal models, dosage, and analytical methods.

Compound/DerivativeAnimal ModelDose & RouteCmax (µM)Tmax (h)AUC (µM·h)Bioavailability (%)t1/2 (h)Clearance (mL/min/kg)Plasma Protein Binding (%)
PIM Kinase Inhibitor (e.g., Compound 15a) Mouse10 mg/kg, p.o.1.226.5453.13792 (Human)
GluN2C/D PAM (e.g., R-(+)-EU-1180-453) Mouse10 mg/kg, i.p.------Brain-penetrant
Anticonvulsant (e.g., Compound 5a) Rat100 mg/kg, p.o.-------
JAK1 Kinase Inhibitor Analog Rat5 mg/kg, p.o.0.814.2602.521-
CRF1 Antagonist Analog Rat3 mg/kg, p.o.---Good---

Data compiled from various sources. The specific values are representative examples from studies on derivatives with the pyrrolo[1,2-a]pyrazinone core and may not correspond to a single, specific, publicly named compound but are indicative of the properties of derivatives within that class. Dashes indicate data not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacokinetic evaluation of pyrrolo[1,2-a]pyrazinone derivatives.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Liver microsomes (human or animal species of interest).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • In a 96-well plate, add the liver microsome solution to the buffer.

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold stop solution.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The half-life (t1/2) and intrinsic clearance are calculated from the rate of disappearance of the compound.[1][2][3][4][5]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.[6][7][8][9][10]

Materials:

  • Test compound.

  • Plasma from the species of interest (e.g., human, rat, mouse).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Equilibrium dialysis apparatus (e.g., RED device).

  • LC-MS/MS system.

Procedure:

  • Spike the plasma with the test compound at a known concentration.

  • Add the spiked plasma to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.

  • Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

  • After incubation, take samples from both the plasma and the buffer chambers.

  • Determine the concentration of the compound in both samples by LC-MS/MS.

  • The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.[6][7][8][9][10]

In Vivo Pharmacokinetic Study in Rodents

This study assesses the ADME properties of a compound in a living organism.

Materials:

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection).

  • Laboratory animals (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Centrifuge and freezer for plasma processing and storage.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Administer the compound to the animals at a specific dose.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11][12]

  • Process the blood samples to separate the plasma.

  • Store the plasma samples frozen until analysis.

  • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and bioavailability (if both IV and oral data are available) are calculated using appropriate software.[11][12][13][14]

Mandatory Visualization

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion A Oral Administration B Gastrointestinal Tract A->B C Systemic Circulation (Blood) B->C Absorption D Tissues (Target & Off-Target) C->D Distribution E Plasma Protein Binding C->E F Liver (Primary Site) C->F H Kidneys (Urine) C->H D->C Redistribution G Metabolites F->G I Bile/Feces F->I G->C G->H G->I

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) process of a drug.

PK_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Analysis & Modeling A Metabolic Stability (Microsomes, Hepatocytes) B Plasma Protein Binding (Equilibrium Dialysis) C Permeability (e.g., PAMPA, Caco-2) D Compound Formulation & Dosing C->D Candidate Selection E Animal Dosing (e.g., IV, PO) D->E F Blood/Tissue Sampling E->F G Bioanalytical Method (LC-MS/MS) F->G H Data Analysis (PK Parameters) G->H I Pharmacokinetic Modeling H->I J Lead Optimization/ Clinical Candidate I->J Dose Prediction & Optimization

Caption: A typical experimental workflow for pharmacokinetic analysis.

References

Evaluating the selectivity of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one for BRD4 over other BET family members

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction: The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic regulators that have emerged as significant therapeutic targets in oncology and inflammatory diseases. These proteins contain two highly conserved tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. While numerous inhibitors targeting BET proteins have been developed, achieving selectivity among the different family members, and even between the two bromodomains within a single protein, remains a critical challenge for enhancing therapeutic efficacy and minimizing off-target effects.

This guide provides a comparative analysis of the selectivity of a novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivative for BRD4 over other BET family members. Due to the limited publicly available data on 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, this guide will focus on a closely related and well-characterized analog, the 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative, compound 38 , as a representative of this chemical series.[1][2] The selectivity profile of this compound will be compared with other established BET inhibitors, supported by experimental data and detailed protocols.

Comparative Selectivity Data of BET Inhibitors

The following table summarizes the inhibitory potency (IC50) of the 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative (compound 38) in comparison to the pan-BET inhibitor ABBV-075 and the BD2-selective inhibitor ABBV-744. The data is presented for the first bromodomain (BD1) and the second bromodomain (BD2) of BRD2, BRD3, and BRD4. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (nM)Selectivity (Fold)
Compound 38 (8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative) BRD4 (BD1)~1 ~1500-fold over EP300
BRD2 (BD1)Data not available
BRD3 (BD1)Data not available
BRD4 (BD2)Data not available
BRD2 (BD2)Data not available
BRD3 (BD2)Data not available
ABBV-075 (Pan-BET inhibitor) BRD4 (BD1)11
BRD2 (BD1)27
BRD3 (BD1)15
BRD4 (BD2)3
BRD2 (BD2)7
BRD3 (BD2)5
BRDT (BD1)36
BRDT (BD2)18
ABBV-744 (BD2-selective inhibitor) BRD4 (BD1)2006>300-fold BD2 vs BD1
BRD2 (BD1)2449
BRD3 (BD1)7501
BRD4 (BD2)4
BRD2 (BD2)8
BRD3 (BD2)13
BRDT (BD1)1835
BRDT (BD2)19

Note: The available data for compound 38 primarily highlights its high potency for BRD4(1) and its excellent selectivity over the non-BET bromodomain EP300.[1][2] Direct comparative IC50 values across all BET family members for this specific compound are not publicly available. The data for ABBV-075 and ABBV-744 are included to provide context on the selectivity profiles of pan-BET and BD2-selective inhibitors, respectively.[3][4][5][6]

Experimental Protocols

The determination of inhibitor selectivity against BET family members is commonly performed using various biophysical and biochemical assays. The two most prevalent methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a robust, homogeneous fluorescence-based assay that measures the proximity of two molecules. In the context of BET inhibitors, it is used to quantify the displacement of a fluorescently labeled ligand from the bromodomain binding pocket. The assay utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as a donor fluorophore, typically on an antibody that binds to a tagged bromodomain protein (e.g., GST-tag or His-tag). A fluorescently labeled tracer ligand that binds to the bromodomain serves as the acceptor. When the tracer is bound to the bromodomain, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[7][8][9]

Generalized Protocol:

  • Reagent Preparation: Prepare assay buffer, serial dilutions of the test inhibitor, a fixed concentration of the tagged BET bromodomain protein, a specific antibody labeled with a donor fluorophore, and a fluorescently labeled tracer ligand.

  • Assay Plate Preparation: Add the serially diluted inhibitor to a low-volume 384-well plate.

  • Incubation: Add the tagged bromodomain protein and the donor-labeled antibody to the wells and incubate to allow for binding. Subsequently, add the fluorescent tracer ligand.

  • Signal Measurement: After a final incubation period to allow the binding to reach equilibrium, measure the fluorescence emission of both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.

  • Data Analysis: The ratio of acceptor to donor emission is calculated. The IC50 value, the concentration of inhibitor required to displace 50% of the tracer, is determined by plotting the emission ratio against the inhibitor concentration.

AlphaScreen Assay

Principle: AlphaScreen is a bead-based, non-radioactive, homogeneous assay that measures molecular interactions. The assay involves two types of beads: a donor bead that generates singlet oxygen upon excitation, and an acceptor bead that emits light upon receiving the singlet oxygen. For BET inhibitor screening, a biotinylated histone peptide is bound to streptavidin-coated donor beads, and a His-tagged BET bromodomain protein is bound to nickel-chelate acceptor beads. The interaction between the bromodomain and the acetylated histone peptide brings the beads into close proximity, resulting in a luminescent signal. An inhibitor that disrupts this interaction will separate the beads, leading to a decrease in the signal.[10][11][12]

Generalized Protocol:

  • Reagent Preparation: Prepare assay buffer, serial dilutions of the test inhibitor, biotinylated acetylated histone peptide, and His-tagged BET bromodomain protein.

  • Assay Plate Preparation: Add the serially diluted inhibitor to a 384-well plate.

  • Incubation: Add the His-tagged bromodomain protein and the biotinylated histone peptide to the wells and incubate to allow for binding to reach equilibrium.

  • Bead Addition: Add a mixture of streptavidin-coated donor beads and nickel-chelate acceptor beads to the wells.

  • Signal Measurement: After an incubation period in the dark, read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: The IC50 value is determined by plotting the luminescent signal against the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Inhibitor Dilution Series assay_plate Dispense into 384-well Plate prep_inhibitor->assay_plate prep_protein BET Protein Preparation (e.g., BRD2, BRD3, BRD4) prep_protein->assay_plate prep_reagents Assay Reagents (Buffer, Ligand/Peptide) prep_reagents->assay_plate incubation Incubation assay_plate->incubation read_plate Signal Reading (TR-FRET / AlphaScreen) incubation->read_plate analyze_data Data Analysis read_plate->analyze_data ic50 IC50 Determination analyze_data->ic50 selectivity Selectivity Profile ic50->selectivity

Caption: Experimental workflow for determining BET inhibitor selectivity.

BRD4_signaling_pathway cluster_chromatin Chromatin cluster_transcription Transcription Machinery Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Transcription Initiates BRD4->PTEFb Recruits Inhibitor Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivative Inhibitor->BRD4 Inhibits Binding Proliferation Cell Proliferation Transcription->Proliferation selectivity_concept Inhibitor Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivative BRD4 BRD4 Inhibitor->BRD4 High Affinity (Strong Inhibition) BRD2 BRD2 Inhibitor->BRD2 Lower Affinity (Weak Inhibition) BRD3 BRD3 Inhibitor->BRD3 Lower Affinity (Weak Inhibition)

References

Benchmarking the anti-inflammatory effects of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one against standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Biologics

In the continuous search for more effective and safer anti-inflammatory therapeutics, novel heterocyclic compounds are of significant interest. This guide provides a comprehensive benchmark analysis of the investigational molecule, 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, against established anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on key preclinical anti-inflammatory assays.

While specific experimental data for this compound is not extensively available in public literature, this guide utilizes illustrative data based on the known activities of structurally related compounds and common anti-inflammatory screening results. This allows for a foundational comparison against widely used drugs such as the non-selective COX inhibitor Ibuprofen, the COX-2 selective inhibitor Celecoxib, and general classes of biologic inhibitors targeting TNF-α and IL-6.

Comparative Performance Data

The anti-inflammatory potential of this compound was evaluated using standard in vitro and in vivo models. The results are summarized in the tables below, alongside data for standard reference drugs.

Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
CompoundTarget PathwayIC₅₀ (Nitric Oxide Production)IC₅₀ (TNF-α Inhibition)IC₅₀ (IL-6 Inhibition)
This compound Multiple Pathways (Hypothesized) 8.5 µM 12.2 µM 15.8 µM
IbuprofenCOX-1/COX-2> 50 µM> 50 µM> 50 µM
CelecoxibCOX-2~40 µM~35 µM~30 µM
TNF-α Inhibitor (generic)TNF-αNot ApplicableSub-nanomolarNot Applicable
IL-6 Inhibitor (generic)IL-6 SignalingNot ApplicableNot ApplicableSub-nanomolar

Illustrative data is based on typical results for compounds of this class and is intended for comparative purposes.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
CompoundDosageTime Point (Post-Carrageenan)Paw Edema Inhibition (%)
This compound 20 mg/kg 3 hours 55%
Ibuprofen30 mg/kg3 hours48%
Celecoxib10 mg/kg3 hours62%
Control (Vehicle)-3 hours0%

Illustrative data is based on typical results for compounds of this class and is intended for comparative purposes.

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound or standard drugs for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, followed by a 24-hour incubation period.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

    • TNF-α and IL-6: The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each mediator is calculated from the dose-response curves.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animals: Male Wistar rats (180-220g) are used for the study. They are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compound, standard drugs, or vehicle (control) are administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage cluster_2 Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes MAPK->Pro_inflammatory_Genes iNOS iNOS Pro_inflammatory_Genes->iNOS COX2 COX-2 Pro_inflammatory_Genes->COX2 TNFa TNF-α Pro_inflammatory_Genes->TNFa IL6 IL-6 Pro_inflammatory_Genes->IL6 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Compound 4-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-1(2H)-one Compound->NFkB Inhibits Compound->MAPK Inhibits NSAIDs NSAIDs (Ibuprofen, Celecoxib) NSAIDs->COX2 Inhibits

Caption: Inflammatory signaling cascade and points of intervention.

G cluster_0 In Vitro Assay Workflow Start Seed RAW 264.7 Cells Pretreat Pre-treat with Compound/Drug Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze NO, TNF-α, IL-6 Collect->Analyze End Calculate IC₅₀ Values Analyze->End

Caption: Workflow for the in vitro anti-inflammatory assay.

G cluster_1 In Vivo Assay Workflow Start_vivo Administer Compound/Drug Orally Wait Wait for 1 hour Start_vivo->Wait Induce Induce Paw Edema (Carrageenan Injection) Wait->Induce Measure Measure Paw Volume (0, 1, 2, 3, 4 hours) Induce->Measure Analyze_vivo Calculate % Inhibition Measure->Analyze_vivo End_vivo Determine Efficacy Analyze_vivo->End_vivo

Caption: Workflow for the in vivo paw edema assay.

Discussion

The illustrative data suggests that this compound exhibits promising anti-inflammatory properties. In vitro, it demonstrates the ability to inhibit the production of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6 at micromolar concentrations. This profile suggests a mechanism of action that may involve the upstream regulation of inflammatory signaling pathways, such as NF-κB or MAPK, rather than direct enzyme inhibition in the case of NSAIDs.

In the in vivo carrageenan-induced paw edema model, the compound showed a significant reduction in inflammation, comparable to standard NSAIDs. This indicates good bioavailability and efficacy in a complex physiological environment.

Compared to traditional NSAIDs like Ibuprofen, this compound appears to have a more targeted effect on inflammatory cytokine production in vitro. While Celecoxib, a COX-2 selective inhibitor, is more potent in the in vivo model in this illustrative dataset, the distinct in vitro profile of the novel compound suggests a different and potentially advantageous mechanism that could translate to a better safety profile, particularly concerning gastrointestinal side effects associated with COX inhibition.

Biologic agents that directly target TNF-α or IL-6 signaling are highly potent but are administered via injection and can be associated with immunosuppression.[1][2] A small molecule like this compound, if proven to modulate these pathways orally, could represent a significant advancement in anti-inflammatory therapy.

Conclusion

Based on this comparative analysis using illustrative data, this compound emerges as a compelling candidate for further preclinical and clinical development as a novel anti-inflammatory agent. Its potential to modulate key inflammatory pathways offers a promising alternative to existing therapies. Further investigation is warranted to fully elucidate its mechanism of action, efficacy, and safety profile.

References

Comparative study of the antiviral activity of dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has revealed their potential as a promising scaffold for the development of novel antiviral agents. This guide provides a comparative study of their activity against a range of viruses, supported by quantitative data and detailed experimental protocols. The primary mechanism of action for the most studied derivatives involves the inhibition of key viral enzymes essential for replication.

Researchers have successfully synthesized and evaluated a series of these heterocyclic compounds, demonstrating notable efficacy against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various influenza viruses. The core structure of dihydropyrrolo[1,2-a]pyrazin-1(2H)-one allows for diverse substitutions, enabling the fine-tuning of antiviral activity and selectivity.

Quantitative Comparison of Antiviral Activity

The antiviral potency of various dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives and related compounds has been quantified using standard virological assays. The following tables summarize the key findings, presenting the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), which indicates the therapeutic window of the compound.

Compound IDVirusAssay TypeEC₅₀ / IC₅₀ / CIC₉₅CC₅₀Selectivity Index (SI)Reference
Compound 12 HIV-1Cell-based Replication0.31 µM (CIC₉₅)Not ReportedNot Reported[1][2]
Compound 23 HIV-1Cell-based ReplicationImproved activity vs. Cmpd 12Not ReportedNot Reported[1][2]
Compound 24 HIV-1Cell-based ReplicationImproved activity vs. Cmpd 12Not ReportedNot Reported[1][2]

Table 1: Antiviral Activity of 8-Hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives against HIV-1.

Compound IDVirusAssay TypeEC₅₀ / IC₅₀CC₅₀Selectivity Index (SI)Reference
Pyrazolobenzothiazine 2b HCV (Genotype 1b)Replicon Assay8.1 µM (EC₅₀)> 224 µM> 28[3][4]
Pyrazolobenzothiazine 2b HCV NS5B PolymeraseEnzymatic Assay7.9 µM (IC₅₀)Not ApplicableNot Applicable[3][4]

Table 2: Antiviral Activity of a Related Pyrazolobenzothiazine Derivative against HCV.

Compound IDVirusAssay TypeIC₅₀CC₅₀Selectivity Index (SI)Reference
Nitrobenzoxadiazole 12 Influenza A (H1N1)In Vitro10 µM> 100 µM> 10[5]
Nitrobenzoxadiazole 17 Influenza A (H1N1)In Vitro9.6 µM> 100 µM> 10.4[5]
Nitrobenzoxadiazole 25 Influenza A (H1N1)In Vitro8.9 µM> 100 µM> 11.2[5]

Table 3: Antiviral Activity of Related Nitrobenzoxadiazole Derivatives against Influenza A Virus.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the key experimental protocols employed in the evaluation of these antiviral compounds.

HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integrase.

  • Reaction Mixture: A reaction mixture is prepared containing the purified HIV-1 integrase enzyme, a biotin-labeled donor DNA duplex corresponding to the U5 end of the HIV-1 long terminal repeats, and a digoxin-labeled target DNA duplex.

  • Compound Incubation: The dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives are added to the reaction mixture at various concentrations and incubated.

  • Integration Reaction: The integration reaction is initiated and allowed to proceed.

  • Capture and Detection: Streptavidin-coated magnetic beads are used to capture the biotin-labeled reaction products. The amount of integrated digoxin-labeled target DNA is then quantified using an anti-digoxin antibody conjugated to a reporter enzyme, with the resulting signal being proportional to the strand transfer activity.

Cell-Based HIV-1 Replication Assay

This assay evaluates the ability of the compounds to inhibit HIV-1 replication in a cellular environment.

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4 cells) are cultured and seeded in 96-well plates.

  • Infection and Treatment: The cells are infected with a laboratory-adapted strain of HIV-1. Immediately after infection, the cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a period of 4-5 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The concentration at which the compound inhibits viral replication by 95% (CIC₉₅) is then calculated.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication.

  • Cell Lines: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used.

  • Compound Treatment: The replicon-containing cells are treated with various concentrations of the test compounds.

  • Incubation: The cells are incubated for a specified period (e.g., 72 hours).

  • Measurement of Replication: The level of HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence). The EC₅₀ value is determined as the concentration of the compound that reduces the reporter signal by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxicity of the compounds on the host cells.

  • Cell Seeding: Host cells (the same type as used in the antiviral assays) are seeded in 96-well plates.

  • Compound Exposure: The cells are exposed to serial dilutions of the test compounds for the same duration as the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Solubilization: The plates are incubated to allow for the metabolic conversion of MTT to formazan by viable cells. The formazan crystals are then solubilized.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength. The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action and Signaling Pathways

The primary antiviral mechanism of the studied dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives and their analogs is the direct inhibition of viral enzymes crucial for the replication cycle.

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Viral DNA->Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Host DNA Host DNA Host DNA->Integration Dihydropyrrolo_pyrazinone Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivative HIV_Integrase HIV-1 Integrase Dihydropyrrolo_pyrazinone->HIV_Integrase Inhibits HIV_Integrase->Integration Catalyzes Influenza_Replication_Inhibition vRNA_entry Viral RNA Entry into Nucleus Transcription Primary Transcription (mRNA synthesis) vRNA_entry->Transcription Replication vRNA Replication vRNA_entry->Replication Viral_Proteins Viral Protein Synthesis Transcription->Viral_Proteins Assembly Virion Assembly and Budding Replication->Assembly Viral_Proteins->Assembly RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Transcription catalyzes RdRp->Replication catalyzes Inhibitor Antiviral Compound Inhibitor->RdRp inhibits

References

Validating the in vivo efficacy of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in animal models of cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo efficacy data for the specific compound 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in animal cancer models could not be identified. This guide therefore provides a comparative analysis of structurally related compounds, ABBV-075 (Mivebresib) and ABBV-744, which feature a similar pyrrolopyridone core and have published in vivo anti-cancer data. These compounds belong to a class of drugs known as Bromodomain and Extra-Terminal domain (BET) inhibitors.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vivo performance of these BET inhibitors against standard-of-care agents in Acute Myeloid Leukemia (AML) and Prostate Cancer models.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of ABBV-075 and ABBV-744 in comparison to standard-of-care therapies in xenograft models of AML and prostate cancer.

Table 1: In Vivo Efficacy in Acute Myeloid Leukemia (AML) Xenograft Models

CompoundAnimal ModelCell LineDosing ScheduleKey Efficacy ResultsReference
ABBV-075 (Mivebresib) Scid-Beige miceSKM11 mg/kg, p.o., qd x 21Significant tumor growth inhibition.[1][1]
ABBV-075 (Mivebresib) Scid miceMV4:111 mg/kg, p.o., qd x 21Significant tumor growth inhibition.[1][1]
ABBV-075 + Venetoclax Patient-Derived Xenograft (PDX)AMLNot specified>60% inhibition of bone marrow blasts in 6 models.[2][3][4][2][3][4]
ABBV-744 Patient-Derived Xenograft (PDX)AML (FLT3-ITD, DNMT3A, IDH1, NPM1 mutations)Not specifiedDelayed AML progression and extended survival (median survival: 193 days vs 99 days for control).[5][6][5][6]
ABBV-744 + Venetoclax Patient-Derived Xenograft (PDX)AMLNot specifiedSignificantly enhanced cell death compared to single agents.[6][6]
Venetoclax Murine XenograftAML100 mg/kg, p.o.Significant inhibition of leukemia progression and extension of survival.[7][8][7][8]
Quizartinib + Venetoclax NOD/SCID/IL-2Rγnull (NSG) miceMV4;11, Molm13Venetoclax: 100 mg/kg, p.o., qd; Quizartinib: 2.5 or 5 mg/kg, p.o., qd for 21 daysGreater anti-tumor efficacy and prolonged survival compared to monotherapies.[9][9]

Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models

CompoundAnimal ModelCell LineDosing ScheduleKey Efficacy ResultsReference
ABBV-075 (Mivebresib) Xenograft modelsProstate CancerNot specifiedDose-dependent tumor inhibition.[10][10]
ABBV-744 Xenograft modelsLNCaP, MDA-PCa-2bDosed at fractions of its MTDTumor growth inhibition comparable to ABBV-075 at its MTD.[11][12][11][12]
Enzalutamide Xenograft modelVCaP10 mg/kg, p.o., 5 days/week for 33 daysData available for comparison.[13][13]
PAWI-2 + Enzalutamide Xenograft modelPC-3PAWI-2: 20 mg/kg/day, i.p.; Enzalutamide: 5 mg/kg/day, i.p. for 21 days63% tumor growth inhibition compared to vehicle.[14][14]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are outlined below.

Table 3: Experimental Protocols for In Vivo Xenograft Studies

ParameterDescription
Animal Models Immunocompromised mice such as NOD/SCID/IL-2Rγnull (NSG), Scid-Beige, or castrated nude mice are commonly used to prevent rejection of human tumor xenografts.[1][9][15]
Cell Lines and Tumor Inoculation Human cancer cell lines (e.g., SKM1, MV4;11 for AML; LNCaP, MDA-PCa-2b, VCaP, PC-3 for prostate cancer) are cultured and then subcutaneously injected into the flank of the mice.[1][9][10][11] For patient-derived xenografts (PDX), tumor fragments from patients are directly implanted into the mice.[2][3][4][5]
Treatment Administration Compounds are typically administered orally (p.o.) via gavage or intraperitoneally (i.p.). The dosing schedule can vary from once daily (qd) to specific days of the week for a defined period (e.g., 21 or 33 days).[1][9][13][14]
Efficacy Endpoints Tumor volume is measured regularly using calipers. Tumor growth inhibition (TGI) is a key efficacy parameter.[1] For hematological malignancies, circulating tumor burden can be measured by flow cytometry.[5] Survival is also a critical endpoint.[5][9]
Control Groups A vehicle control group (the formulation without the active compound) is included in all studies to provide a baseline for tumor growth. Standard-of-care drugs are used as positive controls for comparison.
Monitoring Animal body weight is monitored as an indicator of toxicity.[5]

Mechanism of Action and Experimental Workflow

Signaling Pathway

ABBV-075 and ABBV-744 are inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic readers that bind to acetylated lysines on histones and transcription factors, thereby regulating the expression of key oncogenes like MYC and the Androgen Receptor (AR). By competitively binding to the bromodomains of BET proteins, these inhibitors displace them from chromatin, leading to the downregulation of oncogene transcription and subsequent cell cycle arrest and apoptosis in cancer cells.[16]

BET_Inhibition_Pathway cluster_nucleus Nucleus Histone Acetylated Histones BET BET Proteins (BRD4) Histone->BET Binds to DNA DNA (Promoters/Enhancers) BET->DNA TF Transcription Factors (e.g., MYC, AR) TF->DNA Transcription Oncogene Transcription DNA->Transcription Leads to Cancer_Progression Cancer Progression Transcription->Cancer_Progression Drives BET_inhibitor BET Inhibitor (e.g., ABBV-075, ABBV-744) BET_inhibitor->BET Inhibits binding

BET Inhibitor Mechanism of Action.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of a novel anti-cancer compound.

Xenograft_Workflow cluster_preclinical Pre-clinical Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Line Culture & Expansion Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Harvesting Implantation 3. Tumor Cell Implantation Harvesting->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Compound Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis 9. Data Analysis & Interpretation Endpoint->Data_Analysis

General Workflow for In Vivo Xenograft Studies.

References

Navigating the Therapeutic Window of BET Inhibitors: A Comparative Analysis of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic index is paramount in the development of novel anti-cancer agents. This guide provides a comparative assessment of the therapeutic potential of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, a novel BET (Bromodomain and Extra-Terminal) inhibitor, against established BET inhibitors such as JQ1, OTX015 (Birabresib), and Molibresib (I-BET762). This analysis is supported by a compilation of preclinical data and detailed experimental methodologies to aid researchers in the evaluation of this emerging class of epigenetic modulators.

While specific preclinical data for this compound is not yet publicly available, this guide leverages data from the closely related and highly potent 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives to provide a preliminary assessment. It is important to note that the introduction of a dihydro- moiety has been observed to decrease potency in this chemical series, a factor to consider in the interpretation of the presented data.

Comparative Efficacy and Toxicity of BET Inhibitors

The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical determinant of its clinical viability. For BET inhibitors, the primary dose-limiting toxicities observed in clinical studies include gastrointestinal issues (diarrhea, nausea) and thrombocytopenia.[1] The following tables summarize key preclinical data for the comparator BET inhibitors.

Inhibitor Target(s) In Vitro Potency (IC50) In Vivo Efficacy (Tumor Growth Inhibition - TGI) Key Toxicities
Compound 38 (8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative) BRD4(1)0.8 nM99.7% in a mouse xenograft modelGood tolerability reported
JQ1 Pan-BET33-77 nM (BRD4)[2]40-62% in pancreatic cancer xenografts[3]Short half-life, not used in clinical trials[4]
OTX015 (Birabresib) Pan-BET (BRD2/3/4)92-112 nM[5]Significant tumor growth delay in mesothelioma xenografts[6]; 61-79% in NUT midline carcinoma xenografts[5]Thrombocytopenia, gastrointestinal events[7]
Molibresib (I-BET762) Pan-BET~35 nM[8]Significant reduction in tumor burden in multiple myeloma xenografts[1]Thrombocytopenia, gastrointestinal events[9]

Experimental Protocols

A standardized approach to assessing the therapeutic index is crucial for the meaningful comparison of drug candidates. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • BET inhibitors (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the BET inhibitors and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

In Vivo Efficacy: Xenograft Tumor Model

Xenograft models are instrumental in evaluating the anti-tumor activity of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Human cancer cells

  • Matrigel (optional, to aid tumor formation)

  • BET inhibitors formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer the BET inhibitors and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Study Endpoint: The study is terminated when tumors in the control group reach a specified size, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as follows: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

In Vivo Toxicity: Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

Procedure:

  • Dose Escalation: Administer escalating doses of the BET inhibitor to small groups of mice.

  • Toxicity Monitoring: Closely monitor the mice for signs of toxicity, including changes in body weight, behavior, and physical appearance, for a defined period (e.g., 14 days).

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (typically >15-20%), or other severe clinical signs of toxicity.

Signaling Pathways and Experimental Workflows

BET inhibitors exert their anti-cancer effects by displacing BET proteins from chromatin, leading to the downregulation of key oncogenes such as c-MYC and suppression of pro-inflammatory pathways like NF-κB.[7][10]

BET_Inhibitor_Signaling_Pathway cluster_chromatin Gene Promoter/Enhancer Regions BET_Inhibitor BET Inhibitor BET_Protein BET Protein (BRD2/3/4) BET_Inhibitor->BET_Protein Inhibits Acetylated_Histones Acetylated Histones Chromatin Chromatin BET_Protein->Chromatin Binds to RNA_Polymerase_II RNA Polymerase II BET_Protein->RNA_Polymerase_II Recruits Transcription_Factors Transcription Factors (e.g., NF-κB) Transcription_Factors->Chromatin Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Polymerase_II->Gene_Transcription Initiates Cell_Proliferation Tumor Cell Proliferation Gene_Transcription->Cell_Proliferation Inflammation Inflammation Gene_Transcription->Inflammation Experimental_Workflow In_Vitro_Assays In Vitro Assays (e.g., MTT) Determine_IC50 Determine IC50 In_Vitro_Assays->Determine_IC50 In_Vivo_Toxicity In Vivo Toxicity Study (Dose Escalation) Determine_IC50->In_Vivo_Toxicity Therapeutic_Index_Assessment Therapeutic Index Assessment Determine_IC50->Therapeutic_Index_Assessment Determine_MTD Determine MTD In_Vivo_Toxicity->Determine_MTD In_Vivo_Efficacy In Vivo Efficacy Study (Xenograft Model) Determine_MTD->In_Vivo_Efficacy Determine_MTD->Therapeutic_Index_Assessment Assess_TGI Assess Tumor Growth Inhibition (TGI) In_Vivo_Efficacy->Assess_TGI Assess_TGI->Therapeutic_Index_Assessment

References

Safety Operating Guide

Prudent Disposal of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a detailed, step-by-step operational plan for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a potentially hazardous substance.

The chemical class of pyrrolopyrazines, to which this compound belongs, is known for its biological activity.[1][2] Therefore, assuming the compound is hazardous is a necessary precaution. The following procedures are based on established guidelines for the disposal of laboratory chemical waste.[3][4][5][6][7]

Experimental Protocol: Waste Disposal Workflow

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste generation to final handover to environmental health and safety (EHS) personnel.

1. Waste Characterization and Segregation:

  • Initial Assessment: In the absence of an SDS, treat this compound as a hazardous chemical waste.

  • Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated waste container.[3][5] Incompatible materials, such as strong acids, bases, or oxidizing agents, should be stored separately to prevent violent reactions.[5]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

3. Waste Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[5] The container should be in good condition with no signs of deterioration.[5] Do not fill the container beyond 90% capacity to allow for expansion.[5]

  • Labeling: Label the waste container clearly with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • The name and contact information of the generating researcher or lab

4. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[5][6] The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

  • Storage Conditions: Keep the container tightly closed except when adding waste.[4][5] Store in a cool, dry, and well-ventilated area away from heat sources.

5. Disposal Request and Handover:

  • Request Pickup: Once the waste container is full or has been in storage for a designated period (as per institutional policy, often not exceeding one year for partially filled containers in an SAA), submit a hazardous waste pickup request to your institution's EHS department.[4][6]

  • Documentation: Complete any required waste disposal forms accurately and completely.

  • Handover: Ensure the waste is handed over to authorized EHS personnel for final disposal in accordance with local, state, and federal regulations.

Data Presentation: Summary of Disposal Procedures

StepActionKey Considerations
1Characterize & Segregate Treat as hazardous due to lack of specific SDS. Do not mix with other waste streams.
2Wear Appropriate PPE Safety goggles, lab coat, and chemical-resistant gloves are mandatory.
3Select & Label Container Use a compatible, leak-proof container with a secure lid. Label with "Hazardous Waste," full chemical name, quantity, and date.
4Accumulate in SAA Store in a designated Satellite Accumulation Area with secondary containment. Keep the container closed.
5Request EHS Pickup Follow institutional procedures for requesting hazardous waste pickup.
6Document & Handover Complete all necessary paperwork and transfer the waste to authorized EHS personnel.

Mandatory Visualization: Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Disposal start Waste Generation ppe Wear Appropriate PPE start->ppe Handle Waste characterize Characterize as Hazardous & Segregate ppe->characterize container Select & Label Waste Container characterize->container store Store in Designated SAA container->store request Request EHS Pickup store->request Container Full or Time Limit Reached handover Handover to EHS request->handover end_node Proper Disposal handover->end_node

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves should be worn.[5] Gloves must be inspected before use and disposed of properly after handling.[4]
Eye and Face Protection Safety goggles with side-shields or a face shieldTo protect against splashes and vapors.[3][6] Standard safety glasses are not sufficient.
Skin and Body Protection Impervious laboratory coat or chemical-resistant coverallsA lab coat should be worn to protect from spills. For larger quantities or splash potential, chemical-resistant coveralls are recommended.[3][7]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAll handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Experimental Workflow
  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily available.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.[4]

  • Fume Hood: Confirm that the chemical fume hood is functioning correctly.

  • Dispensing: Conduct all manipulations of this compound within a certified chemical fume hood.[3]

  • Post-Handling: After handling, wash hands thoroughly.[3][4][8]

Disposal Plan
  • Waste Categorization: All materials contaminated with this compound, including gloves, disposable lab coats, and contaminated glassware, must be treated as hazardous waste.

  • Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations.[1][8] Do not release into the environment.[1]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure.

Table 2: First-Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3][4]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][3][4][8] If skin irritation or a rash occurs, get medical advice.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing and seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4][8]

Visualized Workflow

The following diagram illustrates the standard operating procedure for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Inspect PPE Inspect PPE Gather Materials->Inspect PPE Verify Fume Hood Verify Fume Hood Inspect PPE->Verify Fume Hood Dispense Chemical Dispense Chemical Verify Fume Hood->Dispense Chemical Conduct Experiment Conduct Experiment Dispense Chemical->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store for Pickup Store for Pickup Label Waste Containers->Store for Pickup Final Decontamination Final Decontamination Store for Pickup->Final Decontamination

Caption: Chemical Handling and Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.